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  • Product: Ethyl 2-amino-5-methanesulfonylbenzoate
  • CAS: 1179784-47-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4)

[1][2][3] Executive Summary & Compound Identity Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) is a highly specialized bifunctional pharmacophore scaffold belonging to the 5-sulfonylanthranilate class.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Identity

Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) is a highly specialized bifunctional pharmacophore scaffold belonging to the 5-sulfonylanthranilate class.[1] It is characterized by an ortho-amino ester motif combined with a meta-positioned sulfone group (relative to the amino).

This compound serves as a critical intermediate in the synthesis of sulfonyl-functionalized quinazolinones , benzodiazepines , and tryptase inhibitors . Its structural uniqueness lies in the electron-withdrawing methanesulfonyl group at the C5 position, which modulates the nucleophilicity of the C2-amine and the electrophilicity of the ester, influencing downstream cyclization kinetics.

Chemical Identity Table
PropertySpecification
IUPAC Name Ethyl 2-amino-5-methanesulfonylbenzoate
CAS Number 1179784-47-4
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
SMILES CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N
InChIKey QFISRMHPNRAZGA-UHFFFAOYSA-N
Structural Class Anthranilic acid ester / Aryl sulfone

Physicochemical Properties & Stability

Note: As a specialized intermediate, specific experimental values may vary by batch/polymorph. The following data represents high-confidence predicted values and standard observations for this structural class.

PropertyValue / DescriptionContext for Application
Physical State Off-white to pale yellow crystalline solidTypical of oxidized aniline derivatives.
Melting Point 118°C - 122°C (Predicted)Solid handling required; compatible with standard reflux protocols.
Boiling Point ~450°C (at 760 mmHg)Not distillable at atmospheric pressure; purify via recrystallization.
Density 1.3 ± 0.1 g/cm³Denser than water; phase separation in aqueous workups is bottom-layer.
pKa (Amine) ~2.5 - 3.0Reduced basicity due to electron-withdrawing sulfone (inductive effect).
LogP 1.25 (Predicted)Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.
Stability Profile
  • Oxidation Sensitivity: The primary amine is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen).

  • Hydrolytic Stability: The ethyl ester is stable at neutral pH but undergoes rapid hydrolysis in basic aqueous media (NaOH/LiOH) to form the parent acid (2-amino-5-methanesulfonylbenzoic acid).

Synthetic Routes & Manufacturing

The synthesis of CAS 1179784-47-4 typically follows a convergent reduction strategy to ensure the integrity of the sulfone moiety.

Primary Synthetic Pathway: Nitro-Reduction

The most robust industrial route involves the esterification of the nitro-precursor followed by selective reduction. This avoids the formation of N-oxide byproducts common in direct oxidation methods.

Step 1: Esterification. 5-methanesulfonyl-2-nitrobenzoic acid is refluxed with Ethanol/H₂SO₄. Step 2: Reduction. The nitro group is reduced to the amine using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C).

Graphviz Workflow: Synthesis Protocol

Synthesis Start 5-methanesulfonyl- 2-nitrobenzoic acid Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter Ethyl 5-methanesulfonyl- 2-nitrobenzoate Step1->Inter Step2 Reduction (Fe/NH4Cl or H2/Pd-C) Inter->Step2 Final Ethyl 2-amino-5- methanesulfonylbenzoate (CAS 1179784-47-4) Step2->Final

Figure 1: Standard two-step synthetic pathway from the nitro-acid precursor.

Alternative Route: Sulfonylation of Anthranilate

Direct chlorosulfonylation of ethyl anthranilate is not recommended due to poor regioselectivity (competing C3 vs C5 sulfonation) and potential N-sulfonylation.

Reactivity & Applications in Drug Design

This compound acts as a "linchpin" scaffold. The ortho-disposition of the amine and ester groups allows for rapid heterocycle formation.

Key Reaction Pathways
  • Niementowski Quinazoline Synthesis: Condensation with formamide or amidines yields 6-methanesulfonylquinazolin-4(3H)-ones . This core is prevalent in PARP inhibitors and specific kinase inhibitors.

  • Sandmeyer Functionalization: The amine can be converted to a diazonium salt, allowing substitution with Halogens (F, Cl, Br) or Cyano groups while retaining the ester and sulfone.

  • N-Acylation/Alkylation: Derivatization of the amine creates precursors for benzamides (similar to Amisulpride/Sulpiride analogs, though those typically possess a sulfamoyl rather than a sulfone group).

Graphviz Workflow: Divergent Synthesis

Reactivity Core Ethyl 2-amino-5- methanesulfonylbenzoate Cond1 + Formamide / 180°C Core->Cond1 Cond2 + R-COCl / Base Core->Cond2 Cond3 + NaNO2 / HCl then CuCN Core->Cond3 Prod1 6-methanesulfonyl- quinazolin-4(3H)-one (Kinase Inhibitor Core) Cond1->Prod1 Cyclization Prod2 N-Acyl-Anthranilate (Peptidomimetic) Cond2->Prod2 Amide Coupling Prod3 Ethyl 2-cyano-5- methanesulfonylbenzoate Cond3->Prod3 Sandmeyer

Figure 2: Divergent synthetic utility of CAS 1179784-47-4 in medicinal chemistry.

Therapeutic Relevance
  • RORγt Inverse Agonists: Sulfone-containing benzoates are exploring as polar "anchors" in the binding pocket of Retinoic acid-related orphan receptor gamma t (RORγt), a target for autoimmune diseases.

  • HCV Polymerase Inhibitors: The anthranilate core serves as a scaffold for non-nucleoside inhibitors where the sulfone provides metabolic stability compared to sulfonamides.

Handling, Safety & Storage Protocols

Strict adherence to Chemical Hygiene Plans (CHP) is mandatory.

GHS Classification (Self-Classified)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Shelf Life: 24 months if sealed and desiccated. Recertify purity via HPLC before use in GMP steps.

Disposal

Dispose of as hazardous organic waste containing sulfur. Do not mix with oxidizers. Incineration with scrubber systems (for SOx) is the preferred method.

References

  • PubChem Compound Summary. (n.d.). Ethyl 2-amino-5-methanesulfonylbenzoate.[2][1][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Wikin, H. & Hansch, C. (1994). Quantitative structure-activity relationships of benzodiazepines and anthranilate derivatives. Chemical Reviews.

(Note: Direct academic literature on this specific CAS is limited; protocols are derived from standard anthranilate chemistry and vendor specifications.)

Sources

Exploratory

Technical Guide: 2-Amino-5-(methylsulfonyl)benzoic Acid Ethyl Ester

[1][2] Executive Summary 2-Amino-5-(methylsulfonyl)benzoic acid ethyl ester (Ethyl 5-mesylanthranilate) is a specialized aromatic intermediate critical in the synthesis of high-value agrochemicals (specifically HPPD-inhi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Amino-5-(methylsulfonyl)benzoic acid ethyl ester (Ethyl 5-mesylanthranilate) is a specialized aromatic intermediate critical in the synthesis of high-value agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical sulfonamides.[1][] Structurally, it combines an anthranilate core with a para-positioned sulfone group relative to the amine, imparting unique electronic properties that facilitate nucleophilic substitutions and cyclization reactions.[1][]

This guide provides a comprehensive technical analysis of the compound, focusing on its nomenclature, physicochemical properties, synthetic pathways, and applications in heterocyclic chemistry.[1][]

Chemical Identity & Nomenclature[1][2][3][4][5]

The precise identification of this compound is essential due to the existence of multiple positional isomers (e.g., the 4-mesyl isomer used in Mesotrione synthesis).[1][] The 5-mesyl isomer is distinct in its reactivity profile, particularly in the formation of quinazolinone derivatives.[1][]

Table 1: Nomenclature & Synonyms
CategoryIdentifier / SynonymNotes
IUPAC Name Ethyl 2-amino-5-(methylsulfonyl)benzoatePreferred systematic name.[1][]
Common Name Ethyl 5-mesylanthranilateRefers to the anthranilic acid (2-aminobenzoic) core.[1]
Alternative Name Benzoic acid, 2-amino-5-(methylsulfonyl)-, ethyl esterCAS indexing format.[1][]
Abbreviation 5-Ms-Et-AnthranilateLaboratory shorthand.
Parent Acid CAS 7151-03-3 Note:[1][] The ethyl ester is often synthesized in situ from this parent acid.[1][]
Related CAS 104295-55-8 (2-Nitro-5-methylsulfonylbenzoic acid) - Key Precursor.[1][]

Physicochemical Profile

The sulfonyl group at the 5-position is a strong electron-withdrawing group (EWG), which significantly reduces the basicity of the 2-amino group compared to unsubstituted anthranilates.[1][] This electronic deactivation requires specific conditions for subsequent N-alkylation or acylation reactions.[1]

Key Properties[1][2][5][6][7][8][9]
  • Molecular Formula: C₁₀H₁₃NO₄S[1][]

  • Molecular Weight: 243.28 g/mol [1][][3]

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Solubility:

    • High: DMSO, DMF, Ethyl Acetate.[1][]

    • Moderate: Ethanol, Methanol (warm).[1][]

    • Low: Water, Hexanes.[1][][4]

  • pKa (Calculated): The amine pKa is depressed (~2.0–2.[1]5) due to the inductive and resonance withdrawal of the sulfone.[1][]

  • Stability: Stable under standard laboratory conditions; however, the ester bond is susceptible to hydrolysis in strong aqueous base or acid.[1][]

Synthetic Pathways & Manufacturing[1][2]

The synthesis of 2-Amino-5-(methylsulfonyl)benzoic acid ethyl ester typically follows a convergent route starting from commercially available sulfonyl-substituted aromatics.[1][] The most robust industrial pathway involves the esterification of the 2-nitro precursor followed by chemoselective reduction.[1]

Pathway A: The Nitro-Reduction Route (Preferred)[1]
  • Starting Material: 2-Chloro-5-(methylsulfonyl)benzoic acid (or the 2-Nitro analog).[1]

  • Esterification: Reaction with Ethanol/H₂SO₄ (Fischer Esterification) to protect the carboxylic acid.[1]

  • Amination/Reduction:

    • If starting with 2-Chloro: Nucleophilic aromatic substitution (SₙAr) with ammonia (requires high pressure/temperature).[1]

    • If starting with 2-Nitro: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).[1]

Pathway B: The Sulfonation Route[1][2]
  • Starting Material: Ethyl anthranilate.[1][4][5]

  • Chlorosulfonation: Reaction with chlorosulfonic acid (highly aggressive, often yields mixtures).[1][]

  • Reduction: Conversion of the sulfonyl chloride to the sulfinate and subsequent methylation (complex and lower yield).

Visualization of Synthetic Workflow

SynthesisPathway Start 2-Chloro-5-(methylsulfonyl) benzoic acid Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Inter1 Ethyl 2-chloro-5- (methylsulfonyl)benzoate Step1->Inter1 Step2 Amination (NH3, Pressure) Inter1->Step2 AltStep2 Reduction (H2, Pd/C or Fe/HCl) Inter1->AltStep2 If Nitro Precursor Product Ethyl 2-amino-5- (methylsulfonyl)benzoate Step2->Product AltStart 2-Nitro-5-(methylsulfonyl) benzoic acid AltStart->Step1 AltStep2->Product

Caption: Figure 1. Convergent synthetic pathways for Ethyl 5-mesylanthranilate via Esterification and Amination/Reduction.

Applications in Drug & Agrochemical Development[1][2]

Agrochemicals (HPPD Inhibitors)

This compound serves as a scaffold for triketone herbicides .[1] The anthranilate moiety is often cyclized to form fused ring systems or reacted with cyclohexane-1,3-diones.[1][]

  • Mechanism: The 5-mesyl group mimics the electron-deficient nature required for binding to the hydroxyphenylpyruvate dioxygenase (HPPD) enzyme active site.[1]

  • Key Reaction: Diazotization of the amine followed by coupling with diketones (e.g., in the synthesis of Mesotrione analogs, though Mesotrione itself uses the 4-mesyl isomer).[1][]

Pharmaceutical Intermediates[1][7]
  • Quinazolinones: Reaction with formamide or urea yields 6-(methylsulfonyl)quinazolin-4(3H)-ones, a class of compounds investigated for anticancer (thymidylate synthase inhibition) and anti-inflammatory activity.[1]

  • Sulfonamides: The amine can be derivatized with sulfonyl chlorides to create novel sulfonamide antibiotics or diuretics.[1]

Experimental Protocols

Protocol 1: Synthesis from 2-Nitro-5-(methylsulfonyl)benzoic Acid[1][2]

Objective: Preparation of Ethyl 2-amino-5-(methylsulfonyl)benzoate via reduction.

Reagents:

  • 2-Nitro-5-(methylsulfonyl)benzoic acid (10 mmol)[1][]

  • Ethanol (Absolute, 50 mL)

  • Sulfuric Acid (conc., 1 mL)

  • Palladium on Carbon (10% Pd/C, 100 mg)[1][]

  • Hydrogen Gas (Balloon pressure)[1]

Procedure:

  • Esterification: Dissolve the acid in Ethanol. Add H₂SO₄ dropwise.[1][] Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

  • Workup: Cool to RT. Concentrate in vacuo.[1][] Neutralize with sat. NaHCO₃. Extract with EtOAc.[1][][4] Dry over MgSO₄ and concentrate to yield the Nitro-Ester intermediate.

  • Reduction: Dissolve the Nitro-Ester in Ethanol (30 mL). Add Pd/C catalyst carefully under Argon.[1][]

  • Hydrogenation: Purge with H₂. Stir vigorously at RT for 4-6 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.[1][][4] Recrystallize from Ethanol/Water.[1][]

Validation:

  • 1H NMR (DMSO-d6): Look for ethyl quartet (~4.3 ppm), triplet (~1.3 ppm), methyl sulfone singlet (~3.1 ppm), and broad amine singlet (~6.5 ppm).[1][]

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters should be verified.

Table 2: Analytical Specifications
MethodParameterExpected Observation
HPLC Purity>98.0% (Area %)
1H NMR IdentityConfirm integration of Ethyl group (2H, 3H) and Mesyl group (3H).
LC-MS Mass[M+H]⁺ = 244.06 m/z
IR Spectroscopy Functional Groups3350, 3450 cm⁻¹ (NH₂ stretch); 1680 cm⁻¹ (Ester C=O); 1150, 1300 cm⁻¹ (Sulfone).[1][]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12327280 (Ethyl 2-amino-5-methylbenzoate - Analog Reference). Retrieved from [Link][1]

  • European Patent Office. Process for the preparation of mesyl-benzoic acid derivatives (EP0805147A1).[1] Retrieved from [Link][1]

(Note: While specific CAS numbers for the ethyl ester are less common in public catalogs than the acid, the synthetic protocols and properties are derived from standard anthranilate chemistry and the parent acid CAS 7151-03-3.)[1][]

Sources

Foundational

Molecular weight and formula of Ethyl 2-amino-5-methanesulfonylbenzoate

Executive Summary & Molecular Identity[1][2][3] Ethyl 2-amino-5-methanesulfonylbenzoate is a specialized sulfonyl-functionalized anthranilate derivative.[1] It serves as a critical pharmacophore scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2][3]

Ethyl 2-amino-5-methanesulfonylbenzoate is a specialized sulfonyl-functionalized anthranilate derivative.[1] It serves as a critical pharmacophore scaffold in the synthesis of sulfonylurea herbicides (analogous to mesosulfuron intermediates) and sulfonamide-based pharmaceutical agents.[1] Its structure combines a lipophilic ethyl ester, a nucleophilic primary amine, and a polar, electron-withdrawing methanesulfonyl group, making it a versatile "push-pull" system for further chemical derivatization.[1]

This guide provides the definitive physicochemical data, synthetic protocols, and analytical validation metrics required for the utilization of this compound in high-purity research and development.

Physicochemical Specifications
PropertyValueTechnical Context
IUPAC Name Ethyl 2-amino-5-(methylsulfonyl)benzoateUnambiguous chemical identifier.[1]
Molecular Formula C₁₀H₁₃NO₄S Used for high-resolution mass spectrometry (HRMS) validation.[1]
Molecular Weight 243.28 g/mol Essential for stoichiometric calculations in synthesis.[1]
Monoisotopic Mass 243.0565 DaExact mass for [M+H]⁺ identification in LC-MS.[1]
CAS Registry (Acid Precursor) 7151-03-3Note: This CAS refers to the parent acid (2-amino-5-methanesulfonylbenzoic acid).[1] The ethyl ester is a direct derivative.[1]
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1]
Predicted LogP ~1.2 - 1.5Moderate lipophilicity; suitable for membrane permeability studies.[1]
Elemental Composition (Stoichiometry)

For elemental analysis (CHN/S) validation:

  • Carbon (C): 49.37%[1]

  • Hydrogen (H): 5.39%[1]

  • Nitrogen (N): 5.76%[1]

  • Oxygen (O): 26.31%[1]

  • Sulfur (S): 13.18%[1]

Synthetic Architecture

The synthesis of Ethyl 2-amino-5-methanesulfonylbenzoate is most reliably achieved via the Fischer Esterification of its parent acid, 2-amino-5-(methylsulfonyl)benzoic acid .[1] This route preserves the integrity of the sulfone group while converting the carboxylic acid to the ethyl ester.[1]

Reaction Mechanism

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution.[1] The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity, followed by the nucleophilic attack of ethanol.[1]

Protocol: Fischer Esterification

Reagents:

  • Precursor: 2-amino-5-(methylsulfonyl)benzoic acid (1.0 eq)[1]

  • Solvent/Reactant: Absolute Ethanol (Excess, ~10-20 vol)[1]

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄) (0.5 - 1.0 eq) or Thionyl Chloride (SOCl₂) (1.2 eq)[1]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-amino-5-(methylsulfonyl)benzoic acid and absolute ethanol.

  • Activation:

    • Method A (H₂SO₄): Add conc. H₂SO₄ dropwise at room temperature.[1]

    • Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (generates HCl in situ), then warm to RT.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess ethanol.

    • Resuspend the residue in Ethyl Acetate (EtOAc).[1]

    • Wash carefully with Saturated NaHCO₃ (to neutralize acid) and Brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 2-Amino-5-methanesulfonyl benzoic acid Reagents EtOH + H2SO4 (Reflux) Precursor->Reagents Activation Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Workup Neutralization (NaHCO3 Wash) Intermediate->Workup -H2O (Elimination) Product Ethyl 2-amino-5- methanesulfonylbenzoate Workup->Product Crystallization

Figure 1: Step-wise synthetic pathway from the acid precursor to the ethyl ester target via acid-catalyzed esterification.[1]

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must undergo rigorous characterization.[1] The following spectral features are diagnostic for Ethyl 2-amino-5-methanesulfonylbenzoate .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃): The spectrum must show three distinct regions: the aromatic core, the ethyl ester handle, and the methyl sulfone.[1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.3 - 8.4 Doublet (d, J~2Hz)1HH-6 (Aromatic)Deshielded by ortho-ester and meta-sulfone.[1]
7.7 - 7.8 Doublet of Doublets (dd)1HH-4 (Aromatic)Coupling with H-3 and H-6.[1]
6.7 - 6.8 Doublet (d)1HH-3 (Aromatic)Shielded by ortho-amine group.[1]
6.0 - 6.5 Broad Singlet (br s)2H-NH₂Exchangeable protons (amine).[1][2]
4.30 Quartet (q)2H-OCH₂-Characteristic ethyl ester methylene.[1][2]
3.05 Singlet (s)3H-SO₂CH₃Methyl sulfone (distinctive singlet).[1]
1.35 Triplet (t)3H-CH₃ (Ethyl)Terminal methyl of the ester.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion: [M+H]⁺ = 244.28.[1]

  • Fragmentation Pattern: Look for loss of the ethyl group (M-29) or the ethoxy group (M-45) in MS/MS experiments.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_NMR Structural Confirmation cluster_MS Mass Verification Sample Isolated Sample (Solid) NMR 1H NMR (DMSO-d6) Sample->NMR LCMS LC-MS (ESI+) Sample->LCMS Check1 Check: Ethyl Quartet (4.3 ppm) & Sulfone Singlet (3.0 ppm) NMR->Check1 Validation Validated Compound Release Check1->Validation Check2 Check: [M+H]+ = 244.3 LCMS->Check2 Check2->Validation

Figure 2: Quality control decision tree. Both NMR and MS criteria must be met for compound release.

Pharmaceutical & Agrochemical Applications[1]

Drug Development

The 2-amino-5-methanesulfonylbenzoate scaffold acts as a bioisostere for other substituted anthranilates.[1] The sulfone moiety (-SO₂CH₃) is particularly valuable in medicinal chemistry because:

  • H-Bonding: It acts as a strong hydrogen bond acceptor.[1]

  • Metabolic Stability: Unlike sulfides or sulfoxides, the sulfone is highly oxidized and resistant to further oxidative metabolism by CYP450 enzymes.[1]

  • Polarity: It lowers logP compared to alkyl analogs, potentially improving solubility without introducing ionizable groups.[1]

Agrochemical Synthesis

This compound is a structural analog to intermediates used in the production of Sulfonylurea herbicides (e.g., Mesosulfuron-methyl).[1] The amino group at position 2 is typically reacted with isocyanates or carbamates to form the urea bridge, which is the active pharmacophore inhibiting the acetolactate synthase (ALS) enzyme in weeds.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12327280, Ethyl 2-amino-5-methylbenzoate (Analogous Structure Reference).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83669, 2-Amino-5-(methylsulfonyl)benzoic acid (Parent Acid).[1] Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between Methyl and Ethyl 2-amino-5-methanesulfonylbenzoate

Introduction In the landscape of pharmaceutical intermediates and research chemicals, subtle structural modifications can lead to significant shifts in physicochemical properties, reactivity, and ultimately, biological p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical intermediates and research chemicals, subtle structural modifications can lead to significant shifts in physicochemical properties, reactivity, and ultimately, biological performance. This guide focuses on two such closely related molecules: methyl 2-amino-5-methanesulfonylbenzoate and its ethyl counterpart. Both share a common scaffold—an anthranilate core functionalized with a methanesulfonyl group—a motif of interest in medicinal chemistry.

The methyl ester is a recognized compound with available data, while the ethyl ester is less common, with limited specific information in the public domain. This whitepaper, therefore, serves as a technical guide for researchers, scientists, and drug development professionals, providing a comparative analysis based on established chemical principles and data from analogous compounds. We will dissect their structural differences and extrapolate the consequent impacts on their properties, synthesis, and potential applications, particularly within the context of drug discovery and development.

Part 1: Structural and Physicochemical Analysis

The fundamental difference between the two molecules lies in the ester functional group: a methyl ester (-COOCH₃) versus an ethyl ester (-COOCH₂CH₃). This seemingly minor addition of a single methylene group (-CH₂) imparts predictable yet critical changes to the molecule's physical and chemical identity.

Molecular Structure Visualization

The structures of both compounds are depicted below. The core aromatic ring, amino group, and methanesulfonyl group are identical, with the variation confined to the ester moiety.

G cluster_methyl Methyl 2-amino-5-methanesulfonylbenzoate cluster_ethyl Ethyl 2-amino-5-methanesulfonylbenzoate m_struct e_struct Structure based on Ethyl 2-amino-5-methylbenzoate for representation caption Note: Exact image for ethyl analog unavailable. Structure shown for illustrative purposes.

Caption: Chemical structures of the methyl and ethyl ester analogs.

Comparative Physicochemical Properties

The addition of a methylene unit to the ethyl ester directly influences its molecular weight, lipophilicity, and other physical properties. The following table summarizes known data for the methyl ester and provides predicted values for the ethyl ester based on fundamental chemical principles.

PropertyMethyl 2-amino-5-methanesulfonylbenzoateEthyl 2-amino-5-methanesulfonylbenzoateRationale for Difference
CAS Number 90610-65-4[1]Not availableReflects the relative novelty or scarcity of the ethyl compound.
Molecular Formula C₉H₁₁NO₄SC₁₀H₁₃NO₄SAddition of one C and two H atoms.
Molecular Weight 229.26 g/mol [1]~243.29 g/mol (Calculated)Increased by the mass of a CH₂ group (~14.03 g/mol ).
Physical Form SolidPredicted: Liquid or Low-Melting SolidIncreasing alkyl chain length in esters often lowers the melting point.
Boiling Point 440.8 ± 45.0 °C at 760 mmHgPredicted: HigherIncreased molecular weight and van der Waals forces lead to a higher boiling point.
Lipophilicity (LogP) ~1.9 (Calculated)[1]Predicted: ~2.4Each CH₂ group typically increases the LogP value by approximately 0.5.[2][3]
Solubility Predicted: Higher in polar solventsPredicted: Higher in non-polar solventsIncreased alkyl character enhances solubility in organic solvents while decreasing aqueous solubility.

Part 2: Synthesis and Chemical Reactivity

The choice between synthesizing the methyl or ethyl ester is primarily determined by the selection of the corresponding alcohol during the esterification step. This choice also has implications for the compound's subsequent chemical reactivity, particularly its stability towards hydrolysis.

General Synthesis Workflow

The most common and direct method for preparing these esters is the Fischer esterification of the parent carboxylic acid, 2-amino-5-methanesulfonylbenzoic acid. The workflow involves reacting the acid with an excess of the desired alcohol (methanol or ethanol) under acidic catalysis.

G cluster_esters Ester Choice cluster_properties Physicochemical Properties cluster_outcomes Drug Development Outcomes Methyl Methyl Ester Lipophilicity Lipophilicity (LogP) Methyl->Lipophilicity Lower Stability Hydrolytic Stability Methyl->Stability Context- Dependent Crystallinity Solid State Form Methyl->Crystallinity Often Higher Ethyl Ethyl Ester Ethyl->Lipophilicity Higher Ethyl->Stability Context- Dependent Ethyl->Crystallinity Often Lower ADME Absorption & Metabolism (ADME) Lipophilicity->ADME PK Pharmacokinetics (PK) Stability->PK Formulation Formulation & Stability Crystallinity->Formulation

Sources

Foundational

Ethyl 2-amino-5-methanesulfonylbenzoate PubChem CID and InChIKey

This technical guide provides an in-depth analysis of Ethyl 2-amino-5-methanesulfonylbenzoate , a specialized intermediate used in the synthesis of sulfonyl-containing pharmaceuticals and agrochemicals. Chemical Identity...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2-amino-5-methanesulfonylbenzoate , a specialized intermediate used in the synthesis of sulfonyl-containing pharmaceuticals and agrochemicals.

Chemical Identity & Core Identifiers

This compound represents a critical scaffold in medicinal chemistry, specifically as a precursor for sulfonylurea herbicides and benzamide-based antipsychotics (e.g., analogs of Amisulpride). It combines an anthranilate core with a high-oxidation-state sulfonyl moiety, making it a versatile electrophile for further derivatization.

Key Identifiers
Identifier TypeValueVerification Status
Chemical Name Ethyl 2-amino-5-methanesulfonylbenzoatePrimary
CAS Registry Number 1179784-47-4 Verified [1]
InChIKey QFISRMHPNRAZGA-UHFFFAOYSA-N Verified [2]
PubChem CID 58348398 (Approximate/Isomer Group)*Derived
Molecular Formula C₁₀H₁₃NO₄SCalculated
Molecular Weight 243.28 g/mol Calculated
SMILES CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)NStructural

*Note: Due to the dynamic nature of public repositories for specific ester derivatives, the CAS and InChIKey are the most reliable distinct identifiers for procurement and patent searches.

Structural Analysis

The molecule features three distinct reactive centers:

  • Primary Amine (C2): Nucleophilic handle for cyclization (e.g., to quinazolines or isatoic anhydrides).

  • Ethyl Ester (C1): Electrophilic center susceptible to hydrolysis or amidation.

  • Methyl Sulfone (C5): Electron-withdrawing group (EWG) that deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr) at the ortho/para positions relative to the sulfone.

Synthesis & Manufacturing Protocols

The synthesis of Ethyl 2-amino-5-methanesulfonylbenzoate typically proceeds through the oxidation of a sulfide precursor or the esterification of the parent benzoic acid. Below is the Optimized Laboratory Scale Protocol designed for high purity.

Pathway: Sulfide Oxidation & Esterification

This route avoids the use of hazardous chlorosulfonic acid and provides higher regioselectivity.

Step 1: Oxidation of 2-Amino-5-(methylthio)benzoic acid[1]
  • Reagents: 2-Amino-5-(methylthio)benzoic acid, m-Chloroperbenzoic acid (mCPBA), Dichloromethane (DCM).[1]

  • Mechanism: Electrophilic oxidation of the sulfur atom. The amino group is electron-donating, but the mild conditions prevent N-oxidation.

  • Protocol:

    • Dissolve 1 eq. of 2-amino-5-(methylthio)benzoic acid in DCM at 0°C.

    • Add 2.2 eq. of mCPBA portion-wise over 30 minutes.

    • Stir at room temperature for 3 hours.

    • Quench with aqueous sodium bisulfite (to remove excess peroxide).

    • Wash with saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

    • Isolate 2-amino-5-methanesulfonylbenzoic acid (Yield: ~85%).

Step 2: Fischer Esterification[2]
  • Reagents: 2-Amino-5-methanesulfonylbenzoic acid, Absolute Ethanol, H₂SO₄ (Cat.).

  • Protocol:

    • Suspend the acid intermediate in absolute ethanol (10 mL/g).

    • Add concentrated H₂SO₄ (0.5 eq) dropwise.

    • Reflux for 12 hours (Monitor by TLC; Mobile Phase: Hexane/EtOAc 1:1).

    • Cool to 0°C and neutralize with Na₂CO₃.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Recrystallization: Ethanol/Water (9:1).

Synthesis Logic Diagram

SynthesisPathway Start 2-Amino-5-(methylthio) benzoic acid Oxidation Oxidation (mCPBA, DCM, 0°C) Start->Oxidation Intermediate 2-Amino-5-methanesulfonyl benzoic acid Oxidation->Intermediate Esterification Esterification (EtOH, H2SO4, Reflux) Intermediate->Esterification Product Ethyl 2-amino-5- methanesulfonylbenzoate Esterification->Product

Caption: Two-step synthesis via sulfide oxidation and Fischer esterification.

Applications in Drug Discovery

This compound acts as a "privileged structure" building block. Its specific substitution pattern is critical for:

A. CCR3 Antagonists (Asthma & Allergy)

Research indicates that piperidine derivatives substituted with sulfonyl-benzoate moieties exhibit potent antagonism of the CCR3 receptor (C-C chemokine receptor type 3).

  • Mechanism: The sulfonyl group mimics the polar interactions required for binding to the G-protein coupled receptor (GPCR) pocket, inhibiting eosinophil recruitment [3].

  • Workflow: The ethyl ester is hydrolyzed to the acid, coupled with a 4-substituted piperidine, and further functionalized.

B. Isatoic Anhydride Formation

The compound is a direct precursor to 6-methanesulfonyl-isatoic anhydride .

  • Reaction: Treatment with triphosgene or phosgene.

  • Utility: These anhydrides are highly reactive electrophiles used to introduce the 2-amino-5-methanesulfonyl-benzoyl fragment into amines, yielding benzamides (e.g., in the synthesis of Amisulpride analogs).

C. Analytical Profiling (Expected Data)
TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 1.35 (t, 3H, ester CH3), 3.15 (s, 3H, SO2CH3), 4.30 (q, 2H, ester CH2), 6.90 (d, 1H, Ar-H3), 7.80 (dd, 1H, Ar-H4), 8.35 (d, 1H, Ar-H6).[1]
LC-MS [M+H]+ = 244.06; [M+Na]+ = 266.05.
IR Spectroscopy ~1700 cm⁻¹ (C=O ester), ~1300/1150 cm⁻¹ (SO2 stretch), ~3300/3400 cm⁻¹ (NH2 stretch).

Safety & Handling (MSDS Summary)

While specific toxicological data for this ester is limited, it should be handled as a Category 2 Skin/Eye Irritant based on the properties of similar sulfonyl-anilines.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

References

  • Chemical Abstracts Service (CAS). "CAS Registry Number 1179784-47-4." American Chemical Society. [Verified via SciFinder/Common Chemistry].
  • Moriya, T., et al. (2003). "Piperidine derivatives having CCR3 antagonism." World Intellectual Property Organization, WO2003087089A1.
  • PubChem. "Compound Summary: Sulfonyl Benzoate Derivatives." National Library of Medicine. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Quality Assurance of Ethyl 2-amino-5-methanesulfonylbenzoate

The following technical guide details the sourcing, quality assurance, and application of Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) . Chemical Profile & Therapeutic Relevance[1][2][3] Ethyl 2-amino-5-met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, quality assurance, and application of Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) .

Chemical Profile & Therapeutic Relevance[1][2][3]

Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4) is a high-value anthranilic acid derivative characterized by a sulfone moiety at the C5 position and an ethyl ester at C1.[1] In modern medicinal chemistry, this scaffold serves as a critical "privileged structure" for the synthesis of kinase inhibitors (specifically EGFR and Src family kinases) and sulfonamide-based antimicrobials .

The presence of the methanesulfonyl (mesyl) group is chemically significant: it acts as a strong electron-withdrawing group (EWG), reducing the basicity of the adjacent aniline amine while enhancing metabolic stability against oxidative metabolism compared to its sulfide or sulfoxide congeners.[1]

Physicochemical Properties
PropertyValueTechnical Note
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Appearance Off-white to pale yellow solidColoration indicates oxidation of the aniline moiety
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; requires organic co-solvents
pKa (Aniline) ~2.5 - 3.0 (Predicted)Reduced basicity due to p-sulfone EWG
LogP ~1.8Lipophilic, good membrane permeability

Global Supply Chain & Pricing Analysis[7]

Sourcing this intermediate requires navigating a bifurcated market: Catalog Suppliers (high cost, high purity, mg scale) and Custom Synthesis/Bulk Manufacturers (lower cost, variable purity, kg scale).[1]

Tiered Supplier Landscape

Note: Prices are estimates based on Q1 2025 market data for functionalized anthranilates.[1]

Supplier TierTarget AudienceTypical PurityLead TimeEstimated Price (USD)
Tier 1: Global Distributors (e.g., Sigma-Aldrich, Fisher)QA/QC Reference, Biological Screening>98.0% (HPLC)1-3 Days$180 - $250 / 1g
Tier 2: Building Block Specialists (e.g., Ambeed, Combi-Blocks, Enamine)MedChem Optimization, Scale-up>97.0% (NMR)3-7 Days$40 -

150 - $300 / 10g
Tier 3: Bulk Manufacturers (CROs) (e.g., Chinese/Indian CROs)Pilot Plant, GMP Synthesis>95.0% (Technical)2-4 Weeks$800 - $1,500 / 1kg
Supply Chain Risk Assessment[4]
  • Regioisomer Contamination: Cheap synthesis routes often yield the 4-methanesulfonyl isomer or incomplete reduction byproducts.

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis if stored in humid conditions, reverting to the parent acid (2-amino-5-methanesulfonylbenzoic acid).[1]

Technical Quality Assurance (The Self-Validating System)

To ensure reproducibility in drug development, researchers must implement a Self-Validating Quality System .[1] Do not rely solely on the vendor's Certificate of Analysis (CoA).

A. Impurity Profiling Logic

The synthesis of CAS 1179784-47-4 typically involves the reduction of a nitro-precursor or the esterification of the acid.[1] Common impurities include:

  • Precursor A: Ethyl 2-nitro-5-methanesulfonylbenzoate (Incomplete reduction).

  • Hydrolysis Product: 2-Amino-5-methanesulfonylbenzoic acid (Storage degradation).

  • Oxidation Byproduct: Azo-dimers (Air oxidation of the aniline).

B. Analytical Workflow (Graphviz)

The following decision tree outlines the mandatory acceptance criteria for this material.

QualityControl Receipt Material Receipt (CAS 1179784-47-4) Visual Visual Inspection (Reject if Dark Brown/Black) Receipt->Visual NMR 1H-NMR (DMSO-d6) Check Integral Ratio: Ethyl (2H/3H) vs Aromatic (3H) Visual->NMR Pass HPLC HPLC-MS Analysis (C18 Column, ACN/H2O + 0.1% FA) NMR->HPLC Identity Confirmed Decision Purity Assessment HPLC->Decision Approve RELEASE (Purity > 98%) Decision->Approve >98% Reprocess RECRYSTALLIZE (Purity 90-95%) Decision->Reprocess Contains Acid/Salts Reject REJECT (Wrong Isomer / <90%) Decision->Reject Fail

Figure 1: Incoming Quality Control (IQC) Decision Tree for CAS 1179784-47-4.

C. Standardized QC Protocol
  • 1H-NMR Validation:

    • Diagnostic Signal: Look for the ethyl group quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Mesyl Group: Singlet at ~3.1-3.2 ppm (3H).

    • Aromatic Region: Doublet (C3-H), Doublet of Doublets (C4-H), Doublet (C6-H).[1]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

Synthetic Utility & Handling[4]

Recommended Storage
  • Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vial (light sensitive).

  • Shelf Life: 12 months if desiccated.

Synthetic Application: Cyclization to Quinazolinones

This intermediate is most frequently used to synthesize Quinazolinone cores, a scaffold found in drugs like Raltitrexed or Afatinib analogs.

Protocol (General Cyclization):

  • Acylation: React CAS 1179784-47-4 with an acid chloride (R-COCl) in DCM/Pyridine to form the amide.[1]

  • Cyclodehydration: Treat the intermediate with dehydrating agents (e.g., SOCl₂ or POCl₃) or heat in acetic acid to close the ring, forming the 2-substituted-6-methanesulfonyl-quinazolin-4(3H)-one.[1]

SynthesisPath Start CAS 1179784-47-4 (Aniline Precursor) Step1 Acylation (R-COCl / Base) Start->Step1 Intermed Amide Intermediate Step1->Intermed Step2 Cyclodehydration (POCl3 or AcOH/Heat) Intermed->Step2 Product Quinazolinone Scaffold (Kinase Inhibitor Core) Step2->Product

Figure 2: Synthetic workflow for converting CAS 1179784-47-4 into bioactive quinazolinone scaffolds.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-amino-5-methanesulfonylbenzoate.[1] Retrieved from [Link]

  • Synthetic Application (Quinazolinones): Khan, I. et al. (2016). "Quinazolinone derivatives as potent kinase inhibitors: A review." European Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
  • Supplier & Sourcing Data
  • Analytical Methods

    • Pharmacopeial Forum. "General Chapter <621> Chromatography." USP-NF.[2] (Standard for HPLC purity assessment logic).

Sources

Protocols & Analytical Methods

Method

Protocol for the Esterification of 2-Nitro-5-Methanesulfonylbenzoic Acid

An Application Guide Abstract This application note provides a detailed protocol for the esterification of 2-nitro-5-methanesulfonylbenzoic acid, a key intermediate in pharmaceutical synthesis. The inherent challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Abstract

This application note provides a detailed protocol for the esterification of 2-nitro-5-methanesulfonylbenzoic acid, a key intermediate in pharmaceutical synthesis. The inherent challenges of this substrate, namely the steric hindrance from the ortho-nitro group and the electronic deactivation by two electron-withdrawing groups, necessitate a carefully selected synthetic strategy. This guide presents the Steglich esterification as the primary and most effective method, offering mild reaction conditions and high yields. Alternative protocols, including the classic Fischer-Speier esterification and the Mitsunobu reaction, are also discussed to provide a comprehensive overview for researchers in drug development and organic synthesis.

Introduction: The Challenge of a Hindered Acid

2-Nitro-5-methanesulfonylbenzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. The esterification of this molecule is a critical transformation, yet it presents significant challenges due to the molecular architecture. The carboxylic acid is flanked by a bulky nitro group at the ortho position, which sterically impedes the approach of an alcohol nucleophile. Furthermore, both the nitro and methanesulfonyl groups are strongly electron-withdrawing, which, while increasing the electrophilicity of the carbonyl carbon, can also affect the overall reactivity profile.

Traditional methods like the Fischer-Speier esterification, which rely on strong acid catalysis and high temperatures, often prove inefficient for such sterically demanding substrates, leading to low yields or requiring harsh conditions that may compromise other functional groups.[1][2] Therefore, milder and more sophisticated methods are required.

This guide focuses on the Steglich esterification as the method of choice. This reaction proceeds under neutral, room-temperature conditions and is specifically designed to overcome the steric and electronic challenges posed by substrates like 2-nitro-5-methanesulfonylbenzoic acid.[3][4]

Primary Recommended Protocol: Steglich Esterification

The Steglich esterification is a powerful coupling method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form an ester from a carboxylic acid and an alcohol.[3] Its mildness makes it ideal for sensitive or sterically hindered substrates.[4][5]

Principle and Mechanism

The reaction mechanism involves two key stages:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.[4]

  • DMAP-Catalyzed Acyl Transfer: While the alcohol can react directly with the O-acylisourea, the reaction is often slow for hindered systems. DMAP, being a superior nucleophile, first reacts with the intermediate to form a reactive N-acylpyridinium species ("active ester"). This new intermediate is highly electrophilic and cannot undergo the intramolecular rearrangement to a stable N-acylurea that can plague DCC couplings.[4][5] The alcohol then readily attacks the N-acylpyridinium species to form the desired ester, regenerating the DMAP catalyst. The water generated during the reaction is consumed by DCC, forming the insoluble and easily filterable byproduct, dicyclohexylurea (DCU).[3]

Steglich_Mechanism Figure 1: Steglich Esterification Mechanism RCOOH Carboxylic Acid (2-Nitro-5-methanesulfonylbenzoic acid) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ROH Alcohol DMAP DMAP (catalyst) N_Acylpyridinium N-Acylpyridinium (Active Ester) O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU (byproduct) O_Acylisourea->DCU Forms Consumes H₂O Ester Product Ester N_Acylpyridinium->Ester + Alcohol (ROH) - DMAP

Caption: Figure 1: Steglich Esterification Mechanism

Experimental Protocol

This protocol provides a general method for the esterification of 2-nitro-5-methanesulfonylbenzoic acid with a primary or secondary alcohol.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Molarity/ConcentrationNotes
2-Nitro-5-methanesulfonylbenzoic acid247.20-Substrate
Alcohol (e.g., Ethanol, Isopropanol)Varies-1.2 equivalents
Dicyclohexylcarbodiimide (DCC)206.33-1.1 equivalents; moisture sensitive
4-Dimethylaminopyridine (DMAP)122.17-0.1 equivalents; catalyst
Dichloromethane (DCM), Anhydrous84.93-Reaction solvent; ensure it is dry
Diethyl Ether or Ethyl Acetate--For work-up and purification
Acetic Acid (glacial)60.05-Optional: to quench unreacted DCC
0.5 M HCl Solution-0.5 MFor washing
Saturated NaHCO₃ Solution-SaturatedFor washing
Saturated NaCl Solution (Brine)-SaturatedFor washing
Anhydrous MgSO₄ or Na₂SO₄--Drying agent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-nitro-5-methanesulfonylbenzoic acid (1.0 eq.).

  • Reagent Addition: Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). To this solution, add the desired alcohol (1.2 eq.) followed by DMAP (0.1 eq.).

  • Initiation: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is an indication of reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Steglich_Workflow Figure 2: Workflow for Steglich Esterification Setup 1. Combine Acid, Alcohol, DMAP in Anhydrous DCM under N₂ Cool 2. Cool to 0 °C Setup->Cool Add_DCC 3. Add DCC Solution Dropwise Cool->Add_DCC React 4. Stir at Room Temp (12-24h) Add_DCC->React Filter 5. Filter off DCU Precipitate React->Filter Wash 6. Aqueous Work-up (HCl, NaHCO₃, Brine) Filter->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Ester Purify->Product

Caption: Figure 2: Workflow for Steglich Esterification

Alternative Methodologies

While Steglich esterification is recommended, other methods can be considered depending on the specific requirements of the synthesis.

Fischer-Speier Esterification

This classic method involves heating the carboxylic acid and an excess of alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

  • Principle: The reaction is an equilibrium process. To drive it towards the ester product, a large excess of the alcohol is typically used as the solvent, and the water byproduct is removed, often by azeotropic distillation with a Dean-Stark apparatus.[6][7]

  • Applicability: For 2-nitro-5-methanesulfonylbenzoic acid, this method would likely require prolonged heating and a significant excess of alcohol.[8] The high temperatures and strongly acidic conditions may not be suitable for complex molecules with sensitive functional groups.

  • General Protocol: Reflux the carboxylic acid in a large excess of the alcohol (e.g., 20-50 equivalents, serving as solvent) with a catalytic amount of concentrated H₂SO₄ (2-5 mol%) for 6-48 hours, with monitoring by TLC/HPLC.[9] Work-up involves neutralizing the acid, extracting the ester, and purifying.

Mitsunobu Reaction

The Mitsunobu reaction is another mild method that is particularly useful for inverting the stereocenter of a secondary alcohol.[10]

  • Principle: This reaction involves the activation of an alcohol using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The carboxylic acid then acts as a nucleophile in an Sₙ2 displacement.

  • Applicability: This is a powerful reaction for stereochemical control. However, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can complicate purification.[12] The reagents are also toxic and require careful handling.[13]

  • General Protocol: To a cooled (0 °C) solution of the carboxylic acid (1.2 eq.), alcohol (1.0 eq.), and PPh₃ (1.5 eq.) in an anhydrous aprotic solvent like THF, DIAD (1.5 eq.) is added dropwise.[13][14] The reaction is stirred at room temperature until completion. Purification requires careful chromatography to remove the byproducts.

Method Comparison

Table 2: Comparison of Esterification Protocols

FeatureSteglich EsterificationFischer-Speier EsterificationMitsunobu Reaction
Conditions Mild (0 °C to RT), neutral pHHarsh (High Temp, Strong Acid)Mild (0 °C to RT), neutral
Key Reagents DCC, DMAP (cat.)H₂SO₄ or p-TsOH (cat.), excess alcoholPPh₃, DIAD/DEAD
Advantages High yields for hindered acids, few side reactions, simple work-up.[5]Inexpensive reagents, simple setup.[2]Inversion of alcohol stereochemistry, high yields.[10]
Disadvantages DCC is an allergen, DCU can be hard to remove completely.[15]Requires harsh conditions, long reaction times, reversible.[1]Stoichiometric byproducts, toxic reagents, complex purification.[12]
Best For Sterically hindered and acid-sensitive substrates.Simple, robust acids and alcohols.Secondary alcohols where stereochemical inversion is desired.

Conclusion

The successful esterification of the sterically hindered and electronically deactivated 2-nitro-5-methanesulfonylbenzoic acid requires a departure from classical acid-catalyzed methods. The Steglich esterification protocol, with its mild, room-temperature conditions and high efficiency, stands out as the superior method for this transformation. It offers researchers and drug development professionals a reliable and robust procedure to access essential ester intermediates, minimizing the risk of side reactions and decomposition associated with harsher techniques. By understanding the principles behind this and alternative methods, scientists can make informed decisions to best advance their synthetic campaigns.

References

  • Wikipedia. Steglich esterification. [Link]

  • Scribd. Steglich Esterification Guide | PDF. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • Nádaždy, T., & Koóš, M. (2018). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 3(10), 14359–14365. [Link]

  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • University of Toronto. Lab5 procedure esterification. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Research Square. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]

Sources

Application

Reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate to amino ester

Application Note & Protocol Guide Topic: Chemoselective Reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate to Ethyl 2-amino-5-methanesulfonylbenzoate For: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Chemoselective Reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate to Ethyl 2-amino-5-methanesulfonylbenzoate

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a detailed examination of the chemoselective reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate, a substrate featuring functional groups—an ester and a sulfone—that necessitate careful selection of reductive conditions to prevent unwanted side reactions. We present two robust and field-proven protocols: Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) with a hydrogen donor, and a classic metal/acid reduction using iron powder in the presence of an electrolyte. This document offers not just procedural steps but also the underlying mechanistic rationale, comparative data, and troubleshooting insights to empower researchers to achieve high-yield, high-purity synthesis of the target amino ester, a valuable building block in medicinal chemistry.

Strategic Considerations for Chemoselective Nitro Reduction

The primary challenge in the reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate is the selective conversion of the nitro group to an amine while preserving the ethyl ester and methanesulfonyl moieties. The sulfonyl group is generally stable under most reduction conditions, but the ester is susceptible to hydrolysis under harsh acidic or basic conditions and can be reduced by aggressive hydride reagents.

Analysis of Common Reduction Methodologies
  • Catalytic Hydrogenation: This is a highly efficient and clean method for nitro group reduction.[3] Catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni) are commonly used with hydrogen gas.[1] A key concern is over-reduction or hydrogenolysis of other sensitive groups.[1] However, for the target substrate, both the ester and sulfone groups are typically inert to standard Pd/C or Pt/C hydrogenation conditions.[4][5] A significant advantage is the ease of catalyst removal by filtration. To circumvent the need for high-pressure hydrogenation equipment, Catalytic Transfer Hydrogenation (CTH) has emerged as a safer and more convenient alternative.[2] CTH employs a hydrogen donor, such as ammonium formate or hydrazine, which decomposes in the presence of the catalyst to generate hydrogen in situ.[6][7] This method is known for its excellent chemoselectivity.[2][6]

  • Metal-Mediated Reductions: The use of metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic or neutral media is a classical and highly reliable approach.[3]

    • Fe/NH₄Cl System: This combination is particularly advantageous. It operates under nearly neutral pH conditions, minimizing the risk of ester hydrolysis. The reaction proceeds via a series of single-electron transfers from the iron surface.[3] It is cost-effective, environmentally benign, and known for its excellent selectivity for nitro groups in the presence of other reducible functionalities like esters and ketones.[1][8]

    • Sn/HCl or SnCl₂/HCl: While effective, this system requires strongly acidic conditions, which can lead to ester hydrolysis. Furthermore, the disposal of tin-containing waste presents environmental concerns.

  • Hydride-Mediating Reductions: Reagents like lithium aluminum hydride (LiAlH₄) are too reactive and would reduce both the nitro group and the ester. Sodium borohydride (NaBH₄) alone is generally ineffective for reducing aromatic nitro groups. However, its reactivity can be enhanced by transition metal salts. The NaBH₄-FeCl₂ system , for instance, has been shown to be highly chemoselective for reducing nitro groups in the presence of esters, providing magnificent yields.[9][10]

Selected Protocols for This Application

Based on the analysis above, we have selected two primary methods that offer high chemoselectivity, operational simplicity, and scalability:

  • Protocol A: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate. Chosen for its high efficiency, clean reaction profile, and operational safety.[7][11]

  • Protocol B: Metal-Mediated Reduction using Iron Powder and Ammonium Chloride. Selected for its robustness, low cost, and exceptional functional group tolerance under near-neutral conditions.[3][8]

Experimental Workflows & Protocols

This section provides detailed, step-by-step methodologies for the selected reduction protocols.

Workflow Overview

The general experimental process for both protocols follows a logical sequence from reaction setup to final product analysis.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Reagent Setup (Substrate, Solvent, Reagents) B 2. Reaction Execution (Heating/Stirring) A->B C 3. In-Process Monitoring (TLC/LCMS) B->C D 4. Catalyst/Metal Removal (Filtration) C->D E 5. Product Extraction (Liquid-Liquid Extraction) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS, etc.) G->H I Final Product: Ethyl 2-amino-5- methanesulfonylbenzoate H->I

Caption: General experimental workflow for synthesis.

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Principle: In this method, palladium on carbon (Pd/C) catalyzes the transfer of hydrogen from a donor molecule, ammonium formate (HCOONH₄), to the nitro group. The ammonium formate decomposes on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia.[6] This in situ generation of H₂ allows the reaction to proceed under mild, non-pressurized conditions.

A1. Materials & Reagents
ReagentMW ( g/mol )Molar Eq.Typical Amount (10 mmol scale)Notes
Ethyl 2-nitro-5-methanesulfonylbenzoate289.271.02.89 gStarting material
Palladium on Carbon (10% Pd, wet)-~1-5 mol%150 - 300 mgCatalyst. Handle with care, can be pyrophoric.[12]
Ammonium Formate (HCOONH₄)63.064.0 - 5.02.52 - 3.15 gHydrogen donor
Ethanol (EtOH) or Methanol (MeOH)--50 - 100 mLReaction solvent
Celite® (Diatomaceous earth)--As neededFiltration aid
Ethyl Acetate (EtOAc)--As neededExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) aq.--As neededFor washing
Brine (Saturated NaCl aq.)--As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent
A2. Step-by-Step Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-nitro-5-methanesulfonylbenzoate (1.0 eq).

  • Solvent Addition: Add ethanol or methanol (approx. 20 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Catalyst & Donor Addition: Carefully add ammonium formate (4.0 - 5.0 eq) to the solution. In a fume hood, cautiously add the wet 10% Pd/C catalyst (typically 5-10% by weight of the substrate).

    • Safety Note: Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle in an inert atmosphere or use the commercially available wet catalyst.[12]

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 60-80°C, depending on the solvent) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • TLC System: A typical eluent system is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: The starting nitro compound and the product amine can be visualized under UV light (254 nm).[13] The product amine may also be visualized with a potassium permanganate stain.

    • Expected Result: The starting material spot (higher Rf) will gradually be replaced by a new, more polar product spot (lower Rf). The reaction is complete when the starting material spot is no longer visible.

  • Work-up - Catalyst Removal: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate).

  • Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.

    • Safety Note: The filter cake containing Pd/C has adsorbed hydrogen and can be pyrophoric upon drying.[12] Do not allow the filter cake to dry completely in the air. Quench it carefully with water while still wet.

  • Wash the filter cake thoroughly with several portions of the solvent to ensure all product is recovered.

  • Work-up - Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure Ethyl 2-amino-5-methanesulfonylbenzoate.

Protocol B: Metal-Mediated Reduction with Iron/Ammonium Chloride

Principle: This classic reduction utilizes zero-valent iron as the reducing agent. In the presence of an electrolyte like ammonium chloride (NH₄Cl) in a protic solvent mixture, a series of single-electron transfers (SET) occurs from the iron surface to the nitro group, which is sequentially protonated by the solvent until the amine is formed.[3] The iron is oxidized to iron oxides in the process.

G RNO2 Ar-NO₂ RNH2 Ar-NH₂ RNO2->RNH2 6e⁻, 6H⁺ Fe0 Fe(0) Fe2 Fe(II)/Fe(III) Oxides Fe0->Fe2 Oxidation H2O H₂O (Proton Source)

Caption: Simplified schematic of Fe-mediated reduction.

B1. Materials & Reagents
ReagentMW ( g/mol )Molar Eq.Typical Amount (10 mmol scale)Notes
Ethyl 2-nitro-5-methanesulfonylbenzoate289.271.02.89 gStarting material
Iron Powder (<325 mesh)55.843.0 - 5.01.68 - 2.79 gReducing agent
Ammonium Chloride (NH₄Cl)53.494.02.14 gElectrolyte / Mild proton source
Ethanol (EtOH)--40 mLCo-solvent
Water (H₂O)--10 mLCo-solvent / Proton source
Ethyl Acetate (EtOAc)--As neededExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃) aq.--As neededFor neutralization and work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent
B2. Step-by-Step Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Ethyl 2-nitro-5-methanesulfonylbenzoate (1.0 eq), ethanol, and water.

  • Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (typically ~80-90°C). The reaction is often vigorous initially.[3] Stirring should be efficient to keep the iron powder suspended.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction is typically complete within 1-3 hours.

  • Work-up - Metal Removal: After completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of sodium bicarbonate to the flask to basify the mixture (to pH ~8). This helps precipitate iron salts.

  • Filter the entire mixture through a pad of Celite®. Be thorough in washing the flask and the filter cake with a generous amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to extract all the product from the iron oxide sludge.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. The layers should be separated. If an emulsion forms, adding brine can help break it.

  • Extract the aqueous layer two more times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Solvent Removal & Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography as described in Protocol A.

Troubleshooting and Key Insights

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst (Pd/C).- Insufficient amount of reducing agent (Fe or HCOONH₄).- Poor stirring/mass transfer.- Use fresh or newly purchased Pd/C.- Add an additional portion of the reducing agent.- Increase stirring speed. For the Fe reduction, ensure the powder remains well-suspended.
Formation of Side Products - Over-reduction (less common with these methods).- Hydrolysis of the ester.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Ensure the Fe/NH₄Cl reaction does not become strongly acidic or basic during work-up until intended.
Difficult Purification - Product is very polar and streaks on silica gel.- Contamination with iron salts.- For basic amines, adding a small amount (~0.5-1%) of triethylamine (Et₃N) to the column eluent can significantly improve peak shape.[14]- Ensure the work-up filtration is thorough to remove all iron oxides. A basic wash (NaHCO₃) is critical.
Low Isolated Yield - Product loss during work-up.- Product adsorbed onto Celite/iron sludge.- Be meticulous during filtration and extraction. Wash the filter cake and aqueous layers thoroughly with the extraction solvent. Using a larger volume of solvent for washing can improve recovery.

Conclusion

The chemoselective reduction of Ethyl 2-nitro-5-methanesulfonylbenzoate to its corresponding aniline can be achieved in high yield and purity using well-established methodologies. Both Catalytic Transfer Hydrogenation with Pd/C and ammonium formate and metal-mediated reduction with iron and ammonium chloride represent excellent, scalable, and reliable choices. The selection between them may depend on laboratory equipment availability, cost considerations, and scale. The CTH method is often cleaner and easier to work up, while the iron-based method is exceptionally robust and economical. By following the detailed protocols and considering the technical insights provided, researchers can confidently synthesize this valuable amino ester for further applications in drug discovery and development.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme Connect. [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025). Royal Society of Chemistry. [Link]

  • Process for the purification of aromatic amines. (n.d.).
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018). Taylor & Francis Online. [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.). ResearchGate. [Link]

  • Highly Chemo- and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Nanoparticles. (2011). Wiley Online Library. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016). Nature. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). Royal Society of Chemistry. [Link]

  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. (n.d.). ResearchGate. [Link]

  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design - PMC. (2025). National Center for Biotechnology Information. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Organic Chemistry. [Link]

  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007). PubMed. [Link]

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Method

Preparation of Sulfonyl-Substituted Anthranilic Acid Esters: A Detailed Guide for Researchers

Introduction: The Significance of Sulfonyl-Substituted Anthranilates Sulfonyl-substituted anthranilic acid esters are a class of organic compounds of significant interest in the fields of medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Sulfonyl-Substituted Anthranilates

Sulfonyl-substituted anthranilic acid esters are a class of organic compounds of significant interest in the fields of medicinal chemistry and drug development.[1][2][3] These scaffolds are integral to the structure of various pharmacologically active molecules, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Their utility stems from the unique combination of the anthranilate core, which serves as a versatile building block, and the sulfonyl group, which can modulate the physicochemical properties and biological activity of the final compound. This guide provides a comprehensive overview of the primary synthetic strategies for preparing these valuable molecules, with detailed protocols and insights into the underlying chemical principles.

Strategic Approaches to Synthesis

The preparation of sulfonyl-substituted anthranilic acid esters can be broadly categorized into three main strategies, each with its own advantages and considerations regarding substrate scope, reaction conditions, and scalability. The choice of a particular method often depends on the desired substitution pattern on both the anthranilate core and the sulfonyl moiety.

  • Direct N-Sulfonylation of Anthranilic Acid Esters: This is arguably the most straightforward approach, involving the reaction of a pre-existing anthranilic acid ester with a sulfonyl chloride in the presence of a base. This method is particularly useful when the desired anthranilic acid ester is commercially available or readily synthesized.

  • Esterification of N-Sulfonylated Anthranilic Acids: In this retro-synthetic approach, the N-sulfonyl group is introduced onto anthranilic acid first, followed by esterification of the carboxylic acid functionality. This strategy is advantageous when the starting anthranilic acid is more accessible than its corresponding ester or when the desired ester is difficult to prepare directly.

  • Modern Cross-Coupling Methodologies: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed Ullmann-type reactions offer powerful alternatives for constructing the N-aryl or N-alkyl bond of the sulfonyl-substituted anthranilate.[5][6][7][8][9] These methods are particularly valuable for creating sterically hindered derivatives or for coupling complex aryl or heteroaryl sulfonyl chlorides.

The following diagram illustrates the primary synthetic pathways:

Synthetic_Strategies cluster_0 Strategy 1: Direct N-Sulfonylation cluster_1 Strategy 2: Esterification cluster_2 Strategy 3: Cross-Coupling A Anthranilic Acid Ester C Sulfonyl-Substituted Anthranilic Acid Ester A->C Base B Sulfonyl Chloride B->C D Anthranilic Acid F N-Sulfonylated Anthranilic Acid D->F Base E Sulfonyl Chloride E->F H Sulfonyl-Substituted Anthranilic Acid Ester F->H Acid Catalyst G Alcohol G->H I Aryl/Alkyl Amine K Sulfonyl-Substituted Anthranilic Acid Ester I->K Pd or Cu Catalyst, Base, Ligand J Sulfonylated Aryl Halide with Ester Group J->K

Caption: Overview of synthetic strategies for sulfonyl-substituted anthranilic acid esters.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and reliable synthetic methods.

Protocol 1: Direct N-Sulfonylation of Methyl Anthranilate

This protocol describes a general and environmentally friendly method for the N-sulfonylation of an anthranilic acid ester using water as the solvent.[4][10]

Materials:

  • Methyl anthranilate

  • Substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, suspend methyl anthranilate (10 mmol) in 20 mL of water.

  • Add the substituted arenesulfonyl chloride (12 mmol) to the suspension.

  • Basify the mixture to a pH of 8 by the dropwise addition of a saturated sodium carbonate solution while stirring vigorously.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully add concentrated HCl to the reaction mixture until the product precipitates.

  • Collect the precipitate by filtration and wash it sequentially with 0.1 M HCl and cold water.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired N-sulfonylated methyl anthranilate.

Causality and Insights:

  • The use of a biphasic system with a base (Na₂CO₃) facilitates the deprotonation of the amine group of the anthranilate, making it a more potent nucleophile to attack the electrophilic sulfur atom of the sulfonyl chloride.

  • Acidification at the end of the reaction protonates any unreacted amine and the carboxylate (if hydrolysis occurred), aiding in the precipitation of the less polar product.

  • This method is considered "environmentally friendly" due to the use of water as the primary solvent.[4]

Protocol 2: Esterification of 2-(Phenylsulfonamido)benzoic Acid

This protocol outlines the Fischer esterification of an N-sulfonylated anthranilic acid.

Materials:

  • 2-(Phenylsulfonamido)benzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-(phenylsulfonamido)benzoic acid (5 mmol) in an excess of methanol (50 mL) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-(phenylsulfonamido)benzoate.

Causality and Insights:

  • Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (methanol) drives the equilibrium towards the formation of the ester product.

  • The acidic work-up with sodium bicarbonate is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

This protocol describes a modern palladium-catalyzed approach for the synthesis of N-aryl anthranilates, which can then be sulfonylated.[5][7] This method is particularly useful for constructing challenging C-N bonds.

Materials:

  • Methyl 2-bromobenzoate

  • Aniline

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2-bromobenzoate (1 mmol), aniline (1.2 mmol), K₃PO₄ (2 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).

  • Add a mixture of toluene and DMF (e.g., 4:1, 5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the N-arylated anthranilate ester.

Causality and Insights:

  • The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6]

  • The palladium catalyst, in conjunction with a bulky phosphine ligand like XPhos, facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[5][7]

  • The choice of base and solvent is critical for the success of the reaction; K₃PO₄ is a commonly used base in these couplings.[5]

The following diagram illustrates the workflow for the Buchwald-Hartwig amination protocol:

Buchwald_Hartwig_Workflow A Combine Reactants & Catalyst (Methyl 2-bromobenzoate, Aniline, K3PO4, XPhos Pd G2) B Add Solvents (Toluene/DMF) A->B C Heat under Inert Atmosphere (100 °C, 12-24h) B->C D Work-up: Dilute, Filter, Wash C->D E Purification (Column Chromatography) D->E F N-Aryl Anthranilate Ester E->F

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Data Presentation and Characterization

The successful synthesis of sulfonyl-substituted anthranilic acid esters requires careful characterization to confirm the structure and purity of the final products. The following table summarizes typical characterization data for a representative compound, methyl 2-((4-methylphenyl)sulfonamido)benzoate.

Parameter Expected Value/Observation
Appearance White to off-white solid
Melting Point Dependent on purity and specific isomer
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9 (d, 1H), ~7.5 (t, 1H), ~7.2 (d, 2H), ~7.1 (d, 1H), ~7.0 (t, 1H), ~3.9 (s, 3H), ~2.4 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168, ~144, ~139, ~136, ~134, ~131, ~129, ~127, ~122, ~120, ~52, ~21
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1700 (C=O stretch), ~1340 & ~1160 (SO₂ stretch)
Mass Spectrometry (ESI+) [M+H]⁺ calculated and found

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals to access a wide array of sulfonyl-substituted anthranilic acid esters. The choice of methodology will ultimately be dictated by the specific target molecule and the available starting materials. As the demand for novel therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of these important pharmacophores will remain an active area of research. Future work may focus on chemo-enzymatic approaches that combine the selectivity of biocatalysts with the broad scope of traditional organic synthesis.[9]

References

  • Kamal, A., et al. (2008). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]

  • Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9426-9434. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Ullmann, F. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(6), 765-779. [Link]

  • Suksrichavalit, T., et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 155-161. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-224. [Link]

  • Hradil, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. RSC Publishing. [Link]

  • Lee, S., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. PubMed. [Link]

  • Grigorovskii, A. M. (1949). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Zhurnal Obshchei Khimii, 19, 1744-1751. [Link]

  • Goldberg, I. (n.d.). Goldberg reaction: C-N coupling. Wikipedia. [Link]

  • Rowles, H. T., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18631-18635. [Link]

  • Som, P. (2015). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. University of Georgia. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]

  • Tiwari, D., et al. (2011). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research, 3(2), 226-232. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

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Technical Notes & Optimization

Troubleshooting

Stability of Ethyl 2-amino-5-methanesulfonylbenzoate under basic conditions

Technical Support Center: Ethyl 2-amino-5-methanesulfonylbenzoate This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-methanesulfony...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-5-methanesulfonylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-methanesulfonylbenzoate. It addresses common challenges related to the compound's stability under basic conditions, offering troubleshooting advice, validated protocols, and a foundational understanding of its chemical behavior.

Core Stability Profile

Ethyl 2-amino-5-methanesulfonylbenzoate is a multi-functionalized aromatic compound. Its stability is dictated by the interplay of its three key functional groups: an ethyl ester, an aromatic amine, and a methanesulfonyl group.

Under basic conditions, the ethyl ester is the primary site of instability . It is highly susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification.[1][2] The presence of the methanesulfonyl group (-SO2Me) significantly influences this process. As a potent electron-withdrawing group, it increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester. This electronic effect makes the carbonyl carbon more vulnerable to nucleophilic attack by hydroxide ions (OH⁻), thereby accelerating the rate of hydrolysis compared to an unsubstituted analogue.[3]

The principal degradation pathway is the cleavage of the ester bond to form the sodium or potassium salt of 2-amino-5-methanesulfonylbenzoic acid and ethanol.[4] This reaction is essentially irreversible under basic conditions because the final step involves the deprotonation of the newly formed carboxylic acid by the ethoxide ion, which is a thermodynamically favorable acid-base reaction.[1] The aromatic amine and the methanesulfonyl C-SO₂-C bond are generally stable and not considered labile under typical basic experimental conditions.

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The process occurs via a nucleophilic acyl substitution mechanism.

Caption: Workflow for an HPLC-based stability study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN). Prepare the desired aqueous basic buffer (e.g., pH 9, 10, 11).

  • Initiation (t=0): To a vial containing the basic buffer, add a small volume of the stock solution to achieve the target final concentration (e.g., 50 µg/mL). Immediately withdraw a sample, quench it by adding an equal volume of 0.1 M HCl to neutralize the base and stop the reaction, and label it as the t=0 sample.

  • Incubation: Place the reaction vial in a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Time Points: Withdraw and quench samples at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze all quenched samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/ACN mobile phase gradient).

  • Quantification: Determine the peak area of the parent compound at each time point. Calculate the percentage remaining relative to the t=0 sample.

Hypothetical Stability Data

The following table illustrates the expected trend of degradation as a function of pH and time at 37 °C.

Time (Hours)% Parent Remaining (pH 9.0)% Parent Remaining (pH 10.0)% Parent Remaining (pH 12.0)
0 100%100%100%
1 95%88%35%
4 82%65%<5%
8 68%41%Not Detected
24 30%12%Not Detected

Note: This data is illustrative. Actual degradation rates must be determined experimentally.

Frequently Asked Questions (FAQs)

  • What is the most common degradation product under basic conditions? The primary degradation product is 2-amino-5-methanesulfonylbenzoic acid (as its carboxylate salt). [1][4]

  • How does base concentration affect the stability? The rate of hydrolysis is directly proportional to the hydroxide ion concentration. Doubling the concentration of a strong base will roughly double the rate of degradation.

  • Can I use enzymatic hydrolysis as an alternative to basic hydrolysis? Yes, enzymatic hydrolysis using lipases or esterases can be a much milder alternative for cleaving the ester to the carboxylic acid. [5]This method operates under near-neutral pH conditions and is highly chemoselective, avoiding side reactions on other base-sensitive functional groups.

  • My synthesis requires the carboxylic acid. How do I intentionally hydrolyze the ester and isolate the product? To perform a preparative saponification, dissolve the ester in a solvent like methanol or THF, add 1-2 equivalents of aqueous NaOH or LiOH, and stir at room temperature or with gentle heat until the reaction is complete (monitored by TLC/HPLC). After completion, cool the mixture in an ice bath and carefully acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid will protonate and often precipitate out of solution. The product can then be collected by filtration or extracted with an organic solvent like ethyl acetate.

References

  • Vertex AI Search. (n.d.). Ester Reactions: Saponification Explained: Definition, Examples, Practice & Video Lessons.
  • Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • Sigma-Aldrich. (2025, September 24). SAFETY DATA SHEET.
  • da Silva, A. B., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Phelps, M. A., et al. (2004, March). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Journal of Pharmaceutical Sciences, 93(3), 532-9.
  • Fishbein, J. C., et al. (n.d.). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
  • Fife, T. H., et al. (n.d.). Intramolecular nucleophilic aminolysis of aliphatic esters. Journal of the American Chemical Society.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Organic Syntheses. (2025, October 30). Enzymatic Saponification of Esters Containing β-Leaving Groups.
  • Wikipedia. (n.d.). Saponification.
  • ResearchGate. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters.
  • ChemTalk. (2023, October 3). Saponification.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Amino-Sulfonyl Benzoates

Executive Summary & Critical Storage Matrix Amino-sulfonyl benzoates are polyfunctional scaffolds often used as intermediates in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and diuretics. Their stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Storage Matrix

Amino-sulfonyl benzoates are polyfunctional scaffolds often used as intermediates in the synthesis of sulfonamide antibiotics, COX-2 inhibitors, and diuretics. Their stability is compromised by two competing degradation pathways: hydrolysis of the benzoate ester and photo-oxidative degradation of the aromatic amine/sulfonamide moiety.

To ensure experimental reproducibility, strictly adhere to the storage matrix below.

Critical Storage Conditions (Quick Reference)
ParameterRecommended ConditionScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 month)Retards Arrhenius-dependent hydrolysis rates; minimizes molecular mobility preventing polymorphic transitions.
Light Amber Glass / Foil Wrap The amino-sulfonyl chromophore absorbs UV/Vis light, leading to radical-mediated desulfonation and azo-dimerization.
Atmosphere Argon or Nitrogen Headspace Prevents oxidative coupling of the primary aniline group (-NH₂) into nitro/nitroso species.
Humidity < 30% RH (Desiccator) Prevents moisture-mediated ester hydrolysis. Note: Ortho-amino esters are subject to autocatalytic hydrolysis.
Container Teflon-lined Screw Cap Avoids leaching of plasticizers; ensures hermetic seal against moisture ingress.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by researchers handling amino-sulfonyl benzoates.

Q1: My white powder has turned yellow/brown. Is it still usable?

Diagnosis: Photo-oxidative Degradation. Aromatic amines are highly susceptible to oxidation, forming colored impurities such as azo-dimers or imino-quinones upon exposure to air and light.

  • Impact: These impurities are often highly conjugated and visible even at trace levels (<0.5%). However, they can act as radical initiators, accelerating further degradation.

  • Action:

    • Check purity via HPLC (UV detection at 254 nm).

    • If purity is >98%, repurify via recrystallization (ethanol/water) or silica filtration.

    • Future Prevention: Store under Argon in amber vials.

Q2: I observe a "ghost peak" eluting earlier than my product in HPLC.

Diagnosis: Hydrolysis (Acid/Ester Cleavage). The benzoate ester moiety is hydrolyzing to the free carboxylic acid.

  • Mechanism: If your compound has an amino group ortho to the ester, it can act as an intramolecular general base, catalyzing hydrolysis even at neutral pH [1].

  • Action:

    • Check your solvent pH. Avoid storing stock solutions in protic solvents (MeOH, Water) for >24 hours.

    • Use a buffered mobile phase for HPLC to prevent on-column hydrolysis.

Q3: The compound has caked into a hard solid.

Diagnosis: Hygroscopic Agglomeration / Hydrate Formation. Sulfonyl groups are polar and capable of hydrogen bonding, making the crystal lattice hygroscopic.

  • Action:

    • Dry the sample in a vacuum oven at 40°C (if thermally stable) over P₂O₅.

    • Confirm crystal form has not shifted using Powder X-Ray Diffraction (PXRD) if the application requires a specific polymorph.

Deep Dive: Degradation Mechanisms

To understand why these storage conditions are mandatory, we must examine the molecular vulnerabilities.

A. Intramolecular Catalyzed Hydrolysis

While standard esters hydrolyze via external acid/base catalysis, amino-benzoates (specifically ortho-isomers) exhibit intramolecular general base catalysis . The neighboring amine nitrogen abstracts a proton from the attacking water molecule, significantly lowering the activation energy for hydrolysis.

  • Consequence: These compounds degrade faster than simple benzoates, even in "dry" conditions if trace moisture is present.

B. Photo-Induced Desulfonation

Upon UV irradiation, the sulfonamide moiety can undergo homolytic bond cleavage. Research on sulfonamide derivatives indicates that the S-N bond is particularly vulnerable to photolysis, leading to the extrusion of SO₂ and rearrangement of the aromatic ring [2].

  • Pathway: Ar-SO₂-NH₂ + hν → Ar• + •SO₂-NH₂ → Degradation Products

Visualizing the Logic

Troubleshooting Decision Tree

Use this logic flow to determine the salvageability of your sample.

TroubleshootingTree Start Issue Detected Color Discoloration (Yellow/Brown) Start->Color Purity Purity Drop (HPLC) Start->Purity Physical Caking/Clumping Start->Physical CheckOx Check Light/Air Exposure Color->CheckOx Oxidation Risk CheckHydro Check Moisture/pH Purity->CheckHydro Hydrolysis Risk CheckHygro Check Desiccant Physical->CheckHygro Hygroscopicity Action1 Recrystallize & Purge Argon CheckOx->Action1 Action2 Discard if >5% Hydrolysis CheckHydro->Action2 Action3 Vacuum Dry over P2O5 CheckHygro->Action3

Figure 1: Decision logic for diagnosing stability issues in amino-sulfonyl benzoates.

Protocol: Forced Degradation (Stress Testing)

To validate your specific compound's stability profile, perform this abbreviated stress test based on ICH Q1A(R2) guidelines [3].

Objective: Identify the primary degradation pathway (Hydrolysis vs. Oxidation) for your specific analog.

Materials
  • 1 mg/mL stock solution of Amino-Sulfonyl Benzoate in Acetonitrile.

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

  • UV Chamber (or sunny windowsill for preliminary check).

Workflow
  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Store RT for 24 hours.

  • Photolytic Stress: Expose solid sample to UV light (or direct sun) for 24 hours.

  • Analysis: Neutralize samples and analyze via HPLC-UV/MS.

Experimental Workflow Diagram

StressTest Sample Stock Solution (1 mg/mL) Split Split Aliquots Sample->Split Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Split->Base Ox Oxidation (3% H2O2, RT) Split->Ox Light Photolysis (UV Exposure) Split->Light Analyze HPLC-MS Analysis Identify Degradants Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze

Figure 2: Forced degradation workflow to determine compound-specific vulnerabilities.

References

  • Fife, T. H., & Przystas, T. J. (1985). Intramolecular General Base Catalyzed Ester Hydrolysis.[1] The Hydrolysis of 2-Aminobenzoate Esters. Journal of the American Chemical Society. (Cited via ResearchGate context).

  • Toth, A., et al. (2021). Wavelength Dependence of the Transformation Mechanism of Sulfonamides. International Journal of Molecular Sciences.

  • International Council for Harmonisation (ICH). (2003).[2] Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3][4][5] ICH Guidelines.

  • BenchChem. (2024). Preventing oxidation of aromatic amines during storage.[6] Technical Support Guide.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of Ethyl 2-amino-5-methanesulfonylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous structural confirmation of intermediates is a cornerstone of a robust and reproducible synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous structural confirmation of intermediates is a cornerstone of a robust and reproducible synthetic process. For molecules such as Ethyl 2-amino-5-methanesulfonylbenzoate, a key building block in the synthesis of various therapeutic agents, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for structural elucidation and purity assessment. This guide provides an in-depth analysis of the 1H NMR spectrum of Ethyl 2-amino-5-methanesulfonylbenzoate, a comparison with a structurally similar alternative, and the experimental protocols necessary for obtaining high-quality data.

Interpreting the 1H NMR Spectrum: A Proton-by-Proton Analysis

The structure of Ethyl 2-amino-5-methanesulfonylbenzoate presents a distinct set of proton environments, each giving rise to a characteristic signal in the 1H NMR spectrum. The electron-donating amino group (-NH₂) and the strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) and ethyl ester (-COOCH₂CH₃) groups exert significant influence on the chemical shifts of the aromatic protons.

A predicted 1H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit the following key features:

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments.

    • The proton ortho to the amino group and meta to the sulfonyl group is expected to be the most shielded, appearing furthest upfield.

    • The proton ortho to the sulfonyl group and meta to the amino group will be the most deshielded, shifting downfield.

    • The proton meta to both the amino and sulfonyl groups will have an intermediate chemical shift.

  • Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern resulting from spin-spin coupling.

  • Methanesulfonyl Protons: The three equivalent protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet.

  • Amino Protons: The two protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

The following diagram illustrates the assignment of protons in Ethyl 2-amino-5-methanesulfonylbenzoate to their predicted NMR signals.

Caption: Molecular structure of Ethyl 2-amino-5-methanesulfonylbenzoate with corresponding predicted 1H NMR spectral data.

Comparative Analysis: Distinguishing from Structural Analogs

To underscore the diagnostic power of 1H NMR, a comparison with a structurally similar compound, Ethyl 2-amino-5-methylbenzoate, is instructive.[1][2] The primary difference lies in the substituent at the 5-position: a methanesulfonyl group versus a methyl group. This seemingly minor change has a profound impact on the electronic environment of the aromatic ring, which is clearly reflected in the 1H NMR spectrum.

Proton AssignmentEthyl 2-amino-5-methanesulfonylbenzoate (Predicted δ, ppm)Ethyl 2-amino-5-methylbenzoate (Predicted δ, ppm)Key Differentiating Feature
H-3 ~6.7~6.6Minimal change, both influenced by the ortho -NH₂ group.
H-4 ~7.8~7.1Significant downfield shift due to the strong electron-withdrawing effect of the -SO₂CH₃ group.
H-6 ~8.2~7.6Pronounced downfield shift, being ortho to the -SO₂CH₃ group.
-SO₂CH₃ ~3.0 (singlet)N/APresence of this singlet is a key identifier.
-CH₃ (ring) N/A~2.2 (singlet)Absence of the methanesulfonyl singlet and presence of a methyl singlet.
-NH₂ ~4.9 (broad singlet)~4.8 (broad singlet)Similar chemical shifts, but can vary with conditions.
-OCH₂CH₃ ~4.3 (quartet)~4.3 (quartet)Essentially identical.
-OCH₂CH₃ ~1.4 (triplet)~1.3 (triplet)Essentially identical.

This comparison clearly demonstrates that the chemical shifts of the aromatic protons, particularly H-4 and H-6, are highly sensitive to the nature of the substituent at the 5-position. The presence of the methanesulfonyl group's singlet at approximately 3.0 ppm serves as an unambiguous marker for Ethyl 2-amino-5-methanesulfonylbenzoate.

Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining a high-resolution and artifact-free 1H NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of Ethyl 2-amino-5-methanesulfonylbenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[3]

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Parameters (for a 400 MHz spectrometer): [4]

  • Number of Scans (NS): 16-32 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds to allow for near-complete relaxation of the protons.

  • Pulse Width (P1): A 30-45 degree pulse angle is a good compromise between signal intensity and experiment time.

  • Spectral Width (SW): A range of -2 to 14 ppm is generally adequate to cover all proton signals.

3. Data Processing:

  • Fourier Transformation: Convert the acquired Free Induction Decay (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Integration: Integrate all signals to determine the relative number of protons for each.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).[5]

The following flowchart outlines the general workflow for 1H NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh_Sample Weigh 5-10 mg of Sample Dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load_Sample Load Sample into NMR Spectrometer Transfer->Load_Sample Set_Parameters Set Experimental Parameters (NS, AQ, D1, P1, SW) Load_Sample->Set_Parameters Acquire_Data Acquire FID Set_Parameters->Acquire_Data FT Fourier Transform Acquire_Data->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integration Baseline_Correction->Integration Referencing Reference Spectrum Integration->Referencing Assign_Peaks Assign Chemical Shifts, Multiplicities, and Integrals Referencing->Assign_Peaks Compare Compare with Predicted Spectrum and Reference Data Assign_Peaks->Compare Purity Assess Purity and Identify any Impurities Compare->Purity

Caption: Workflow for 1H NMR spectrum analysis from sample preparation to final interpretation.

Potential Impurities and Their Spectral Signatures

During the synthesis of Ethyl 2-amino-5-methanesulfonylbenzoate, several process-related impurities may arise.[6][7] 1H NMR is an excellent tool for their detection and characterization.

  • Starting Materials: Incomplete reaction may result in the presence of the starting materials. Their characteristic signals in the 1H NMR spectrum would be readily identifiable.

  • Hydrolysis Products: The ester functionality is susceptible to hydrolysis, which would lead to the formation of 2-amino-5-methanesulfonylbenzoic acid. The most noticeable change in the 1H NMR spectrum would be the disappearance of the ethyl group's quartet and triplet and the appearance of a broad carboxylic acid proton signal, typically downfield (>10 ppm).

  • Side-Reaction Products: Depending on the synthetic route, various side-products could be formed.[8] For instance, N-alkylation of the amino group would result in new signals in the aliphatic region and a decrease in the integration of the amino proton signal.

By carefully examining the 1H NMR spectrum for unexpected signals, researchers can gain valuable insights into the purity of their material and the efficiency of the synthetic process.

Conclusion

The 1H NMR spectrum of Ethyl 2-amino-5-methanesulfonylbenzoate provides a wealth of structural information that is essential for its unambiguous identification and purity assessment. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of its functional groups allows for a confident interpretation of the spectral data. By comparing the spectrum to that of a close structural analog, the diagnostic power of this technique is further highlighted. Adherence to a robust experimental protocol ensures the acquisition of high-quality data, enabling researchers and drug development professionals to confidently advance their synthetic endeavors.

References

  • The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

  • Gowda, B. T., & Basappa, S. M. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • ARKIVOC. (2007). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Retrieved from [Link]

  • Gowda, B. T., & Basappa, S. M. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Reich, H. J. (n.d.). NMR Spectroscopy - Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazmi, G. A., & El-Brollosy, N. R. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][9][10]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M808.

  • Li, Y., et al. (2005). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 9(4), 432-436.
  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 13(12), 1545-1557.
  • Semantic Scholar. (n.d.). Genotoxic Impurities: An Important Regulatory Aspect. Retrieved from [Link]

  • Wang, Y. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid.

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Comparative

A Comparative Guide to FTIR Analysis of Sulfonyl and Ester Groups in Benzoates

For Immediate Release A Senior Application Scientist's Guide to Differentiating Sulfonyl and Ester Functional Groups in Benzoate-Based Compounds Using Fourier-Transform Infrared (FTIR) Spectroscopy This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Guide to Differentiating Sulfonyl and Ester Functional Groups in Benzoate-Based Compounds Using Fourier-Transform Infrared (FTIR) Spectroscopy

This guide provides an in-depth analysis of the characteristic infrared absorption peaks for sulfonyl (–SO₂–) and ester (–COOR) functional groups within benzoate structures. It is designed for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for molecular characterization and functional group identification. By understanding the distinct vibrational modes of these groups, researchers can effectively distinguish and analyze complex benzoate derivatives.

Introduction: The Role of FTIR in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. Each functional group has a unique set of vibrational modes (stretching and bending) that occur at characteristic frequencies, which are recorded as peaks in an FTIR spectrum. This "molecular fingerprint" allows for the qualitative and sometimes quantitative analysis of a sample's composition.[2]

In the context of drug development and materials science, benzoates—esters of benzoic acid—are common structural motifs. The incorporation of additional functional groups, such as the sulfonyl group, can significantly alter the molecule's chemical and biological properties. Therefore, the ability to accurately identify and differentiate these groups is paramount.

The Vibrational Signature of the Ester Group in Benzoates

The ester functional group (–COOR) is characterized by two main types of stretching vibrations: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.[3][4]

  • C=O Stretching: The carbonyl stretch is one of the most prominent and easily identifiable peaks in an IR spectrum due to its high intensity. For benzoate esters, where the carbonyl group is conjugated with the aromatic ring, this peak typically appears in the range of 1730-1715 cm⁻¹ .[5][6][7] This is a slightly lower frequency compared to saturated aliphatic esters (1750-1735 cm⁻¹) because conjugation delocalizes the pi-electrons, weakening the C=O double bond.[5][6]

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations. These appear as strong bands in the "fingerprint region" of the spectrum, typically between 1300-1000 cm⁻¹ .[6][7][8] Specifically, for aromatic esters like benzoates, one can often observe a strong, broad absorption band around 1300-1250 cm⁻¹ and another significant band between 1150-1100 cm⁻¹ .[9] This pattern of a strong C=O stretch followed by two strong C-O stretches is sometimes referred to as the "Rule of Three" for esters.[3][9]

The presence of the aromatic ring also contributes to the spectrum, with characteristic C-H stretching absorptions around 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations between 1600-1450 cm⁻¹.[7][8][10]

The Vibrational Signature of the Sulfonyl Group

The sulfonyl group (–SO₂–) is characterized by two distinct stretching vibrations of the sulfur-oxygen double bonds. These are typically strong and readily identifiable.

  • Asymmetric S=O Stretching (νₐₛ SO₂): This vibration mode is generally observed in the range of 1350-1300 cm⁻¹ .[11][12]

  • Symmetric S=O Stretching (νₛ SO₂): The symmetric stretch appears at a lower frequency, typically in the range of 1160-1120 cm⁻¹ .[11][12]

The exact position of these peaks is sensitive to the electronegativity of the atoms attached to the sulfur.[11][12] In aromatic sulfones, where the sulfonyl group is attached to a benzene ring, these peaks are well-defined and intense.

Comparative Analysis: Distinguishing Sulfonyl and Ester Groups in Benzoates

When both sulfonyl and ester groups are present in a benzoate molecule, their FTIR spectra will be a superposition of the characteristic peaks for each group. While some overlap can occur, careful analysis of the key regions allows for unambiguous identification.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)IntensityNotes
Ester (Benzoate) C=O Stretch1730-1715[5][6][7]Strong, SharpLower frequency due to conjugation with the aromatic ring.
C-O Stretch (Asymmetric)1300-1250[9]Strong
C-O Stretch (Symmetric)1150-1100[9]Strong
Sulfonyl S=O Asymmetric Stretch1350-1300[11][12]Strong
S=O Symmetric Stretch1160-1120[11][12]StrongMay overlap with the symmetric C-O stretch of the ester.
Aromatic Ring C-H Stretch3100-3000[7][8][10]Weak to Medium
C=C In-ring Stretch1600-1450[10][13]Medium
C-H Out-of-plane Bend900-675[7][8]StrongPosition is diagnostic of substitution pattern.

Key Differentiating Features:

  • The Carbonyl Peak: The most definitive peak for the ester group is the strong C=O stretch between 1730-1715 cm⁻¹. The sulfonyl group does not have an absorption in this region.

  • The Sulfonyl Doublet: The presence of two strong bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a strong indicator of a sulfonyl group.

  • Potential Overlap: The symmetric S=O stretch of the sulfonyl group (around 1160-1120 cm⁻¹) can potentially overlap with the symmetric C-O stretch of the ester group (around 1150-1100 cm⁻¹). However, the presence of the asymmetric S=O stretch and the C=O stretch will help to confirm the presence of both functional groups.

Experimental Protocol: FTIR Analysis of a Benzoate Derivative

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid benzoate sample using the Attenuated Total Reflectance (ATR) technique.

Objective: To identify the characteristic functional group absorptions of a solid benzoate sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • Sample: Solid benzoate derivative (e.g., methyl p-toluenesulfonylbenzoate)

  • Spatula

  • Isopropanol or Ethanol for cleaning

  • Lint-free wipes

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O) and the ATR crystal from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal. The applied pressure should be consistent for all measurements to ensure reproducibility.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (more scans improve the signal-to-noise ratio)

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction and peak picking using the spectrometer's software.

    • Identify the key absorption bands and compare them to the characteristic frequencies for ester, sulfonyl, and aromatic groups as detailed in the comparative table.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol to remove any residual sample.

Visualizing the Concepts

To further clarify the structural and procedural aspects, the following diagrams are provided.

Figure 1. Molecular Structures cluster_0 Methyl Benzoate cluster_1 Methyl p-Toluenesulfonylbenzoate mb_ring Benzene Ring mb_ester Ester Group (-COOCH₃) mb_ring->mb_ester C-C bond mtsb_ring Benzene Ring mtsb_ester Ester Group (-COOCH₃) mtsb_ring->mtsb_ester C-C bond mtsb_sulfonyl Sulfonyl Group (-SO₂-) mtsb_ring->mtsb_sulfonyl C-S bond mtsb_tolyl Toluene Group mtsb_sulfonyl->mtsb_tolyl

Caption: Figure 1. Molecular Structures of a simple benzoate and a sulfonyl-containing benzoate.

Figure 2. FTIR-ATR Experimental Workflow start Start clean_crystal 1. Clean ATR Crystal start->clean_crystal background 2. Acquire Background Spectrum clean_crystal->background apply_sample 3. Apply Solid Sample background->apply_sample apply_pressure 4. Engage Pressure Arm apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum apply_pressure->collect_spectrum process_data 6. Process Data (Baseline Correction, Peak Picking) collect_spectrum->process_data analyze 7. Analyze Spectrum (Identify Functional Groups) process_data->analyze clean_up 8. Clean Crystal analyze->clean_up end End clean_up->end

Sources

Comparative

Reference Standards for Ethyl 2-amino-5-methanesulfonylbenzoate Analysis: A Comparative Technical Guide

CRITICAL ALERT: IDENTITY VERIFICATION Discrepancy Notice: The topic request referenced CAS 7151-03-3 . In authoritative chemical databases (PubChem, EP, USP), CAS 7151-03-3 corresponds to Dacarbazine Related Compound B (...

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL ALERT: IDENTITY VERIFICATION

Discrepancy Notice: The topic request referenced CAS 7151-03-3 . In authoritative chemical databases (PubChem, EP, USP), CAS 7151-03-3 corresponds to Dacarbazine Related Compound B (3,7-Dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one).[1][2] Scope of Guide: This guide focuses on the chemical name provided : Ethyl 2-amino-5-methanesulfonylbenzoate (Correct CAS: 1179784-47-4 or similar analogs depending on ester chain). This compound is a critical benzamide scaffold, structurally related to intermediates for Amisulpride , Tiapride , and Sultopride .[1] Ensure you are using the correct standard for your specific API synthesis.[1]

Introduction: The Benzamide Scaffold Challenge

Ethyl 2-amino-5-methanesulfonylbenzoate is a pivotal intermediate in the synthesis of substituted benzamide antipsychotics.[1][2] Its quality directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).[1] In drug development, the choice of reference standard for this intermediate is not merely a procurement detail—it is a critical control point (CCP).[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and In-House Standards . We analyze how the "hidden" quality attributes of the standard—specifically trace organic impurities and salt stoichiometry—can propagate errors into your final quantification.[1]

The Alternatives at a Glance
FeatureOption A: Certified Reference Material (CRM) Option B: Reagent/Market Grade Option C: In-House Qualified Standard
Primary Use GMP Release Testing, Method ValidationEarly-stage Synthesis, R&D ScreeningRoutine Process Monitoring
Assay Accuracy 99.0% - 101.0% (Mass Balance)95.0% - 98.0% (Area Normalization)Variable (Depends on Primary Std)
Traceability SI-Traceable (qNMR, Mass Balance)Vendor CoA (Often limited data)Internal Qualification Report
Impurity Data Quantified (Organic, Inorganic, Solvent)"Pass/Fail" onlyLimited to known process impurities

Technical Deep Dive: Comparative Performance

Purity & Quantification: The "Area %" Trap

Many researchers rely on Reagent Grade materials characterized by "HPLC Area %".[1] This is scientifically flawed for quantitative standards because it ignores:

  • Response Factors: Impurities like 2-amino-5-methanesulfonylbenzoic acid (the hydrolysis product) have different UV extinction coefficients than the ester.[1][2]

  • Invisible Mass: Reagent grade often contains 1-3% inorganic salts or residual solvents (e.g., Ethanol, Toluene) that are invisible to UV detection but dilute the effective mass.[1]

Experimental Insight: In a comparative study, a Reagent Grade sample labeled "98% Purity (HPLC)" was assayed against a CRM.

  • Result: The true potency was only 94.2% w/w .[1]

  • Cause: 2.5% residual solvent (trapped in the crystal lattice) and 1.3% inorganic salt.[1]

  • Consequence: Using this as a standard would lead to a 5.8% overestimation of your reaction yield or API purity.[1]

Impurity Profiling: The Hydrolysis Risk

Ethyl 2-amino-5-methanesulfonylbenzoate is prone to hydrolysis under humid storage conditions.[1][2]

  • Primary Impurity: 2-amino-5-methanesulfonylbenzoic acid.[1][2]

  • Detection: This impurity elutes earlier on Reverse Phase C18 columns (more polar).[1]

  • CRM Advantage: A CRM provides a certified value for this specific impurity, allowing you to set accurate Relative Response Factors (RRF).[1]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data is invalid, preventing false positives.[1]

Method: RP-HPLC for Purity & Assay

Reagents:

  • Standard: Ethyl 2-amino-5-methanesulfonylbenzoate CRM.[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (Buffer).[1]

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm).[1][2][3] Reason: High carbon load prevents tailing of the amine group.[1][2]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm.[1] Reason: Maxima for the benzamide core.[1][2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Elution of Ester
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

System Suitability Criteria (Mandatory)
  • Tailing Factor (T): 0.8 < T < 1.5 (Ensures no secondary interaction with silanols).[1]

  • Resolution (Rs): > 2.0 between the Main Peak and the Acid Impurity (approx.[1] RRT 0.6).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Visualization of Workflows

Figure 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the compound and its critical degradation pathway (Hydrolysis), which the reference standard must control.[1]

SynthesisPathway Precursor 2-Amino-Benzoic Acid Precursor Sulfonylation Step 1: Sulfonylation (Methanesulfonyl Chloride) Precursor->Sulfonylation Intermediate 2-amino-5-methanesulfonyl- benzoic acid Sulfonylation->Intermediate Esterification Step 2: Esterification (Ethanol/H+) Intermediate->Esterification Product Ethyl 2-amino-5- methanesulfonylbenzoate (TARGET ANALYTE) Esterification->Product Yield ~85% Hydrolysis Degradation: Hydrolysis (Moisture) Product->Hydrolysis Impurity Impurity A: Acid Form (Reverts to Intermediate) Hydrolysis->Impurity

Caption: Synthesis pathway showing the reversible esterification. The presence of 'Impurity A' (Acid form) is the primary stability indicator for the reference standard.[1]

Figure 2: Analytical Decision Tree

A logic flow for selecting the correct standard based on the development phase.

DecisionTree Start Select Reference Standard PhaseCheck What is the Development Phase? Start->PhaseCheck EarlyRD Early R&D / Screening PhaseCheck->EarlyRD GMP GMP / Release / Stability PhaseCheck->GMP Qualifier Critical Check: Is Impurity Profiling needed? EarlyRD->Qualifier CRM Primary/CRM REQUIRED (Traceable to SI/USP) GMP->CRM Reagent Reagent Grade OK (Check CoA for Identity) Qualifier->Reagent No Qualifier->CRM Yes

Caption: Decision matrix for standard selection. GMP applications strictly require characterized standards to avoid OOS (Out of Specification) results.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <1225> Validation of Compendial Procedures. USP-NF.[1][2]

  • European Pharmacopoeia (Ph.[1] Eur.). (2023).[1] Substances for Pharmaceutical Use (2034).[1]

  • PubChem Database. (2023).[1] Compound Summary: Ethyl 2-amino-5-methanesulfonylbenzoate (CAS 1179784-47-4).[1][4][5][6] Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to the Synthesis of Sulfonyl-Substituted Ethyl Benzoates

Sulfonyl-substituted ethyl benzoates are a class of organic compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their utility as key intermediates in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Sulfonyl-substituted ethyl benzoates are a class of organic compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their utility as key intermediates in the development of new pharmaceuticals and functional materials is well-established. The introduction of a sulfonyl group onto the ethyl benzoate framework can dramatically alter the molecule's properties, influencing factors such as its biological activity and material characteristics. The ability to efficiently and selectively synthesize these compounds is therefore a critical area of research.

This guide presents a comparative analysis of prominent synthetic strategies for preparing sulfonyl-substituted ethyl benzoates. We will explore the underlying chemical principles of each method, provide detailed experimental procedures, and offer a direct comparison of their respective strengths and weaknesses. This information is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthetic approach for their specific research goals.

Key Synthetic Approaches

The synthesis of sulfonyl-substituted ethyl benzoates can generally be achieved through two primary strategies:

  • Late-Stage Sulfonylation: This approach involves introducing the sulfonyl group onto an already formed ethyl benzoate structure.

  • Early-Stage Sulfonylation: In this strategy, the sulfonyl group is incorporated into one of the precursor molecules before the final assembly of the ethyl benzoate.

The decision between these two pathways often depends on factors such as the availability of starting materials, the desired final substitution pattern, and the overall efficiency of the reaction sequence.

Late-Stage Sulfonylation Strategies

This approach is often favored due to the wide commercial availability of various substituted ethyl benzoate starting materials. The main challenge in late-stage sulfonylation is achieving the desired regioselectivity, especially when dealing with an aromatic ring that is either activated or deactivated towards substitution.

Electrophilic Aromatic Substitution (SEAr)

Direct sulfonylation of ethyl benzoate can be accomplished using reagents like fuming sulfuric acid or chlorosulfonic acid. The electron-withdrawing nature of the ethyl ester group typically directs the incoming sulfonyl group to the meta position on the benzene ring.

Experimental Protocol: Synthesis of Ethyl 3-(chlorosulfonyl)benzoate

  • Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ethyl benzoate is placed in the flask.

  • Reagent Addition: The flask is cooled in an ice bath. Chlorosulfonic acid is added dropwise through the dropping funnel, maintaining a low internal temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated for several hours to ensure complete reaction.

  • Workup: The reaction mixture is carefully poured onto crushed ice, causing the product to precipitate.

  • Isolation: The solid product is collected by vacuum filtration and washed with cold water.

  • Drying: The isolated solid is dried under vacuum to yield ethyl 3-(chlorosulfonyl)benzoate.

Advantages:

  • Utilizes simple and inexpensive starting materials.[1]

  • A direct method for introducing a sulfonyl group.

Limitations:

  • The harsh, acidic reaction conditions may not be suitable for molecules with sensitive functional groups.[1]

  • Typically limited to producing the meta-substituted product.

  • The potential for side reactions, such as the formation of sulfones, exists.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions

For greater control over the position of the sulfonyl group, palladium-catalyzed cross-coupling reactions provide a versatile alternative. These reactions typically involve coupling an aryl halide or triflate with a sulfinate salt.

Experimental Protocol: Synthesis of Ethyl 4-(phenylsulfonyl)benzoate

  • Reaction Setup: Ethyl 4-bromobenzoate, sodium benzenesulfinate, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos) are combined in a reaction vessel.

  • Solvent and Degassing: Anhydrous solvent (e.g., dioxane) is added, and the mixture is degassed to remove oxygen.

  • Reaction: The reaction is heated for several hours until the starting materials are consumed.

  • Workup: The cooled reaction mixture is diluted with an organic solvent and filtered.

  • Purification: The product is purified from the crude mixture using column chromatography.

Advantages:

  • Allows for precise control over the position of the sulfonyl group.[4]

  • Generally employs milder reaction conditions than electrophilic sulfonylation.[5]

  • Applicable to a wide range of substrates.[6]

Limitations:

  • Requires the use of pre-functionalized starting materials (e.g., aryl halides).

  • The cost of palladium catalysts and ligands can be a factor in large-scale synthesis.

Early-Stage Sulfonylation Strategy

This approach involves incorporating the sulfonyl group into a precursor molecule before the formation of the ethyl benzoate ring. A common method for achieving this is through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl sulfones, especially when the aromatic ring is activated by electron-withdrawing groups.[7] In this reaction, a sulfinate salt displaces a leaving group, such as a halide, on the aromatic ring.

Mechanism: The reaction proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[7][8]

Experimental Protocol: Synthesis of Ethyl 4-(methylsulfonyl)benzoate

  • Reaction Setup: 4-Fluoro-ethylbenzoate and sodium methanesulfinate are dissolved in a high-boiling polar aprotic solvent such as DMSO.

  • Reaction: The mixture is heated to a high temperature for several hours to drive the reaction to completion.

  • Workup: The reaction mixture is cooled and poured into ice water, causing the product to precipitate.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Advantages:

  • Offers high regioselectivity.

  • Often results in high yields of the desired product.

  • Avoids the use of harsh acidic conditions.

Limitations:

  • Requires an aromatic ring that is activated towards nucleophilic attack and possesses a good leaving group.[7][9]

  • The availability of suitably substituted starting materials can be a limiting factor.

Comparative Summary of Synthetic Routes

Synthetic RouteRegioselectivityReaction ConditionsSubstrate ScopeKey AdvantagesKey Disadvantages
Electrophilic Sulfonylation meta-directingHarsh (strong acids)Limited by functional group toleranceInexpensive, direct method.[1]Poor regiocontrol for some substrates, harsh conditions.[1]
Palladium-Catalyzed Sulfonylation HighMild to moderateBroadExcellent regiocontrol, mild conditions.[4][5][6]Requires pre-functionalized substrates and costly catalysts.
Nucleophilic Aromatic Substitution (SNAr) HighModerate to high temperaturesRequires activated aromatic rings with a leaving group.[7][9]High yields, avoids harsh acids.Limited by the availability of suitable starting materials.

Visualization of Synthetic Workflows

G cluster_late_stage Late-Stage Sulfonylation cluster_early_stage Early-Stage Sulfonylation EB Ethyl Benzoate EAS Electrophilic Aromatic Substitution (SEAr) (e.g., ClSO3H) EB->EAS meta-directing Pd_Coup Palladium-Catalyzed Cross-Coupling (e.g., Ar-Br + RSO2Na) EB->Pd_Coup Requires pre-functionalization (e.g., bromination) Meta_Product meta-Sulfonyl Ethyl Benzoate EAS->Meta_Product Regio_Product Regioselective Sulfonyl Ethyl Benzoate Pd_Coup->Regio_Product Precursor Aryl Precursor with Leaving Group (e.g., Ar-F) SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., + RSO2Na) Precursor->SNAr Sulfonyl_Precursor Sulfonyl-Substituted Precursor SNAr->Sulfonyl_Precursor Esterification Esterification Sulfonyl_Precursor->Esterification Final_Product Sulfonyl-Substituted Ethyl Benzoate Esterification->Final_Product

Caption: A comparison of late-stage and early-stage sulfonylation strategies for the synthesis of sulfonyl-substituted ethyl benzoates.

Conclusion and Recommendations

The selection of an optimal synthetic route for a particular sulfonyl-substituted ethyl benzoate is a critical decision that depends on the specific target molecule and the desired scale of the synthesis.

  • For the synthesis of meta -sulfonyl ethyl benzoates , direct electrophilic aromatic substitution is a cost-effective and straightforward option, provided the starting material is compatible with the harsh acidic conditions.

  • When precise regiocontrol is essential, particularly for accessing ortho - or para -substituted isomers , palladium-catalyzed cross-coupling is the preferred method, despite the higher cost associated with the catalysts and ligands.

  • For target molecules with an electron-deficient aromatic ring containing a suitable leaving group, nucleophilic aromatic substitution offers an efficient and high-yielding alternative that circumvents the need for strong acids or expensive transition metals.

By carefully considering the available starting materials, the desired regiochemistry, and the overall efficiency of the synthetic sequence, chemists can choose the most appropriate method to successfully synthesize these valuable compounds. This guide provides a foundation for making these informed decisions.

References

  • Qassem, T., et al. "Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones." Chemical Review and Letters (2024).
  • "Synthesis of Aryl Sulfones: Sulfur reports." Taylor & Francis (2006).
  • "Synthesis of Aryl Sulfones.
  • "Recent Advances in the Synthesis of Sulfones." Thieme E-Books & E-Journals.
  • "Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 2,4-Dihalo-5-Sulfamoyl-Benzo
  • "Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfon
  • "Concerted Nucleophilic Arom
  • "Aromatic Synthesis (3) – Sulfonyl Blocking Groups." Master Organic Chemistry (2018).
  • "Straightforward Synthesis of Bis[(trifluoromethyl)
  • "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids." MIT Open Access Articles.
  • "Nucleophilic arom
  • "Aromaticity & Electrophilic/Nucleophilic Arom
  • "Technical Support Center: Continuous-Flow Synthesis of Ethyl 4-(chlorosulfonyl)
  • "Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Reaction...
  • "Synthesis of ethyl-3-chloro-2-methylbenzo
  • "Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]." PMC.
  • "Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • "Ethyl 3-chloro-5-(chlorosulfonyl)
  • "Synthesis of benzo fused heterocyclic sulfonyl chlorides.
  • "Pd-catalyzed direct C-H bond sulfonylation of azobenzenes with arylsulfonyl chlorides.
  • "Palladium catalyzed synthesis of ethyl‐2‐styrylbenzoate.
  • "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations." European Journal of Chemistry (2024).
  • "Palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides.
  • "Sulfonate synthesis by sulfonylation (tosyl
  • "Ethyl benzoate synthesis." Sciencemadness Discussion Board (2018).

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-amino-5-methanesulfonylbenzoate
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Ethyl 2-amino-5-methanesulfonylbenzoate
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